(4-Ethynylphenyl)boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-ethynylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRYTONNYRBSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C#C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634092 | |
| Record name | (4-Ethynylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263368-72-5 | |
| Record name | (4-Ethynylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Dihydroxyborophenyl)acetylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Advantage of a Bifunctional Building Block
An In-depth Technical Guide to (4-Ethynylphenyl)boronic acid for Advanced Research and Development
Executive Summary: this compound is a versatile bifunctional reagent that has garnered significant attention in medicinal chemistry, organic synthesis, and materials science. Its unique structure, featuring both a boronic acid moiety for palladium-catalyzed cross-coupling reactions and a terminal alkyne group for a variety of subsequent transformations, makes it an invaluable building block. This guide provides a comprehensive overview of its properties, synthesis, key applications, and safe handling protocols, tailored for researchers, scientists, and drug development professionals.
This compound, identified by the CAS Number 263368-72-5, is an organic compound that serves as a cornerstone in the construction of complex molecular architectures.[1] Its strategic importance lies in its dual reactivity. The boronic acid group is a classic participant in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds with aryl or vinyl halides.[2][3] Simultaneously, the terminal ethynyl (alkyne) group offers a gateway to a host of powerful transformations, including Sonogashira coupling, cycloaddition reactions (such as "click chemistry"), and polymerization.
This duality allows for a modular and convergent approach to synthesis, where two distinct parts of a target molecule can be elaborated sequentially or in parallel. In the context of drug discovery, this enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[4] Boronic acids, in general, have risen to prominence since the FDA approval of bortezomib (Velcade®), a boronic acid-containing drug, validating their potential as pharmacophores.[5]
Core Physicochemical and Safety Profile
Understanding the fundamental properties and safety requirements of this compound is critical for its effective and safe utilization in a laboratory setting.
Physical and Chemical Properties
The key properties of this compound are summarized in the table below. It is a solid compound under standard conditions, with specific storage requirements to maintain its integrity.
| Property | Value | Source(s) |
| CAS Number | 263368-72-5 | [1][6] |
| Molecular Formula | C₈H₇BO₂ | [1] |
| Molecular Weight | 145.95 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 4-Ethynylbenzeneboronic acid, 4-(Dihydroxyborophenyl)acetylene | [1][6] |
| Physical Form | Solid | |
| Storage Temperature | 2-8 °C, under inert atmosphere; freezer (-20°C) recommended for long-term storage | [1] |
Safety and Handling
This compound is considered hazardous and requires careful handling. The Globally Harmonized System (GHS) classifications and corresponding precautionary statements are crucial for ensuring laboratory safety.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
Personal Protective Equipment (PPE) and Handling Guidelines:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated skin contact.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter (e.g., N95).[8]
-
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[1][7]
-
Synthesis and Derivatization
While commercially available, understanding the synthesis of this compound and its common derivatives is valuable for researchers. A prevalent method is the palladium-catalyzed Miyaura borylation.
Representative Synthesis: Miyaura Borylation
This reaction involves the cross-coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form a boronic ester.[10] The pinacol ester is often synthesized and used directly as it offers greater stability and easier purification compared to the free boronic acid. The free acid can be obtained by subsequent hydrolysis.
Caption: Synthetic workflow for this compound via Miyaura borylation.
Core Applications in Modern Synthesis
The utility of this compound stems from its role as a versatile linker in constructing complex molecules for pharmaceuticals and advanced materials.
The Suzuki-Miyaura Cross-Coupling Reaction
This is the most prominent application of the boronic acid moiety. It facilitates the creation of biaryl structures, which are prevalent in many FDA-approved drugs. The reaction is known for its mild conditions, high functional group tolerance, and excellent stereospecificity.[2][11]
Catalytic Cycle: The mechanism involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
References
- 1. 4-Ethynylphenylboronic acid | [frontierspecialtychemicals.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic acid, (4-ethynylphenyl)- (9CI) | 263368-72-5 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Miyaura Borylation Reaction [organic-chemistry.org]
- 11. organic-synthesis.com [organic-synthesis.com]
A Senior Application Scientist's Guide to the Synthesis and Characterization of (4-Ethynylphenyl)boronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Ethynylphenyl)boronic acid is a pivotal bifunctional reagent in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique structure, featuring both a boronic acid moiety for Suzuki-Miyaura cross-coupling and a terminal alkyne for Sonogashira coupling or click chemistry, renders it an exceptionally versatile building block. This guide provides an in-depth exploration of the synthesis, purification, and comprehensive characterization of this compound, grounded in established chemical principles and field-proven laboratory practices. The causality behind experimental choices is elucidated to empower researchers in adapting and troubleshooting these protocols.
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of drug discovery and development, efficiency and molecular diversity are paramount. This compound, with its molecular formula C8H7BO2 and a molecular weight of 145.95 g/mol , serves as a linchpin molecule that bridges two of the most powerful carbon-carbon bond-forming reactions in a chemist's arsenal.[1]
-
The Boronic Acid Handle: This functional group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction allows for the formation of C-C bonds between organoboron compounds and various organic halides or triflates, a strategy widely used to construct biaryl and substituted aromatic systems prevalent in pharmaceuticals.[3][4] The stability, low toxicity, and ease of handling of boronic acids contribute to their widespread adoption.[3][5]
-
The Ethynyl Group: The terminal alkyne functionality opens a gateway to another powerful palladium-catalyzed reaction, the Sonogashira coupling, for the formation of C(sp)-C(sp2) bonds.[6][7] This is invaluable for constructing linear, rigid molecular scaffolds. Furthermore, the terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient and specific conjugation of molecular fragments.
The boronic acid group itself has gained significant traction in drug design, not just as a synthetic handle, but as a pharmacologically active moiety.[8][9] Boronic acids can act as serine protease inhibitors and form reversible covalent bonds with biological targets, a property exploited in drugs like the proteasome inhibitor Bortezomib.[10] This dual utility underscores the importance of mastering the synthesis and characterization of molecules like this compound.
This guide will focus on a prevalent and reliable synthetic strategy: the Sonogashira coupling of a protected alkyne to an aryl halide, followed by metal-halogen exchange and borylation, and concluding with deprotection and purification.
Synthetic Strategy and Protocol
The most common and robust approach to synthesizing this compound involves a multi-step sequence designed to control the introduction of each functional group and minimize side reactions. The general workflow is depicted below.
References
- 1. 4-Ethynylphenylboronic acid | [frontierspecialtychemicals.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry | MDPI [mdpi.com]
An In-depth Technical Guide to (4-Ethynylphenyl)boronic acid: Structure, Synthesis, and Applications
Executive Summary
(4-Ethynylphenyl)boronic acid is a bifunctional organic compound that has emerged as a critical building block in modern synthetic chemistry. Its unique structure, featuring both a boronic acid moiety and a terminal alkyne, offers orthogonal reactivity that is highly valued by researchers in drug discovery, materials science, and diagnostics. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with exceptional precision.[1][2] Simultaneously, the ethynyl group provides a handle for a diverse range of transformations, including Sonogashira couplings, click chemistry, and polymerization. This guide provides an in-depth examination of the molecular structure, physicochemical properties, synthesis, and key applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Chapter 1: Molecular Profile and Physicochemical Properties
A thorough understanding of a reagent's fundamental properties is paramount for its effective and safe utilization in any experimental workflow. This chapter details the molecular structure and key physical and chemical data for this compound.
Chemical Structure and Formula
This compound is characterized by a phenyl ring substituted at the 1- and 4-positions with a boronic acid [-B(OH)₂] group and an ethynyl [-C≡CH] group, respectively.
-
Molecular Formula: C₈H₇BO₂[3]
-
Synonyms: 4-Ethynylbenzeneboronic acid, B-(4-Ethynylphenyl)boronic acid[3]
The presence of these two functional groups on the same scaffold allows for sequential, selective reactions, making it a highly versatile synthetic intermediate.[3]
Caption: Molecular Structure of this compound.
Physicochemical Data
The quantitative properties of a compound dictate its handling, storage, and reaction conditions. Commercially available arylboronic acids often contain varying amounts of their corresponding anhydride trimers (boroximes), which can affect reactivity.[5] Recrystallization from water is often employed to hydrolyze the boroxime and obtain the pure boronic acid.[5]
| Property | Value | Source |
| Molecular Weight | 145.95 g/mol | [3] |
| Appearance | White to off-white solid | Generic |
| Melting Point | Varies (often decomposes) | Generic |
| Storage | 2-8 °C, under dry, inert atmosphere | [3][6] |
Note: The pinacol ester derivative, 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1034287-04-1), is a common, more stable alternative with a melting point of 66-70 °C and is often used to circumvent stability issues of the free boronic acid.
Chapter 2: Synthesis and Purification
The synthesis of this compound and its derivatives typically starts from a precursor like 4-bromobenzaldehyde or a related halogenated phenyl compound. The workflow involves the protection of functional groups, introduction of the boronic acid moiety, and subsequent installation of the ethynyl group.
Common Synthetic Workflow
A representative synthesis involves a multi-step process that leverages standard organometallic and protection/deprotection chemistries. The choice of this pathway is driven by the commercial availability of starting materials and the high efficiency of the individual transformations.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 4-Ethynylphenylboronic acid | [frontierspecialtychemicals.com]
- 4. Boronic acid, (4-ethynylphenyl)- (9CI) | 263368-72-5 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 263368-72-5|this compound|BLD Pharm [bldpharm.com]
(4-Ethynylphenyl)boronic acid solubility in common organic solvents
An In-depth Technical Guide to the Solubility of (4-Ethynylphenyl)boronic acid for Researchers and Drug Development Professionals
Introduction: The Versatility of a Core Synthetic Building Block
This compound, with the chemical formula C₈H₇BO₂, is a bifunctional organic compound that has emerged as a critical building block in modern synthetic chemistry.[1] Its utility is anchored in the dual reactivity of its two key functional groups: the boronic acid moiety, a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, and the terminal alkyne (ethynyl group), which is amenable to a wide array of transformations including click chemistry, Sonogashira coupling, and various cycloadditions. This unique combination makes it an invaluable reagent for the synthesis of complex molecular architectures, finding extensive application in the development of pharmaceuticals, advanced materials, and specialty organic chemicals.[1][2]
The success of any synthetic protocol hinges on the precise control of reaction conditions, chief among them being the choice of solvent. A solvent not only dissolves reactants to enable molecular interaction but also influences reaction rates, pathways, and ultimate yields. For this compound, understanding its solubility profile is paramount for optimizing its use in synthesis, purification, and formulation. This guide provides a detailed examination of the factors governing its solubility in common organic solvents, offers predictive insights, and presents a robust protocol for empirical solubility determination.
Physicochemical Properties and Their Impact on Solubility
The solubility behavior of this compound is a direct consequence of its molecular structure, which presents a delicate balance of polar and non-polar characteristics.
-
The Boronic Acid Group (-B(OH)₂): This functional group is the primary driver of the molecule's polar nature. The hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating interactions with polar solvents, particularly those with hydrogen bonding capabilities like alcohols. The boron atom, being electron-deficient, acts as a Lewis acid, a property that can influence interactions with Lewis basic solvents (e.g., ethers, amines).[3] Furthermore, this group imparts acidic properties, allowing the molecule to be deprotonated in the presence of a base to form a water-soluble boronate salt—a crucial feature for extractions and purifications.[4]
-
The Phenyl Ring: The central aromatic ring is inherently non-polar and hydrophobic. It favors interactions with solvents that have aromatic character (e.g., toluene, benzene) or are generally non-polar, through van der Waals forces and π-stacking interactions.
-
The Ethynyl Group (-C≡CH): The terminal alkyne is a relatively non-polar, linear moiety that contributes to the overall hydrophobic character of the molecule.
The interplay of these groups means that this compound is an amphiphilic molecule. Its solubility is therefore highest in solvents that can effectively solvate both its polar and non-polar regions. This principle, often summarized as "like dissolves like," dictates that solvents of intermediate polarity are typically the most effective.[5]
Solubility Profile in Common Organic Solvents
While precise quantitative solubility data (e.g., mg/mL) for this compound is not extensively published, a reliable qualitative and semi-quantitative profile can be constructed based on the behavior of analogous compounds like phenylboronic acid and common laboratory practices such as recrystallization and reaction setup.[6][7]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Causality |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane | High | Ethers are polar aprotic solvents. The oxygen atom acts as a hydrogen bond acceptor for the boronic acid's -OH groups, while the alkyl/cyclic structure effectively solvates the phenyl and ethynyl groups. THF is often a solvent of choice for Suzuki couplings. |
| Ketones | Acetone, 2-Butanone (MEK) | High | Similar to ethers, the carbonyl oxygen is an effective hydrogen bond acceptor. Ketones have a good balance of polarity to dissolve both functional ends of the molecule. Phenylboronic acid shows high solubility in ketones.[6][8] |
| Alcohols | Methanol, Ethanol, Isopropanol | High to Moderate | These polar protic solvents can engage in extensive hydrogen bonding with the boronic acid group. Solubility may decrease slightly with increasing alcohol chain length as the solvent becomes less polar. Ethanol is a common solvent for Suzuki reactions.[9] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents are weakly polar. While they lack strong hydrogen bonding capabilities, their polarity is sufficient to dissolve the molecule to a useful extent, making them suitable for chromatography and some reactions. Chloroform shows moderate solubility for phenylboronic acid.[10] |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate (especially when heated) | The aromatic nature of these solvents allows for favorable π-stacking interactions with the phenyl ring. However, their non-polar character makes solvating the polar boronic acid group less efficient without thermal energy. They are often used for recrystallization.[7] |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Ethyl acetate has intermediate polarity and hydrogen bond accepting capabilities, making it a versatile solvent for both reaction and purification (chromatography, recrystallization).[7] |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These highly polar solvents are excellent at solvating a wide range of compounds. They can effectively interact with both the polar boronic acid and the aromatic ring. |
| Non-polar Hydrocarbons | Hexanes, Heptane, Cyclohexane | Low to Insoluble | These solvents lack the polarity required to overcome the crystal lattice energy and effectively solvate the highly polar boronic acid functional group. Phenylboronic acid has very low solubility in hydrocarbons.[6][8] |
| Water | Water (neutral pH) | Low | While the boronic acid group is polar, the large hydrophobic phenyl and ethynyl portions of the molecule limit its solubility in water. The solubility of phenylboronic acid in water is low (~1.9 g/100g at 20°C).[8] |
| Aqueous Base | 5% NaOH, 5% NaHCO₃ | High (Reactive Solubility) | In basic solutions, the boronic acid is deprotonated to form an ionic boronate salt, which is highly soluble in water. This is not simple dissolution but a chemical reaction that dramatically increases aqueous compatibility.[11] |
Experimental Protocol for Quantitative Solubility Determination
For applications requiring precise solubility data, the following robust, self-validating protocol can be employed. This method is designed to determine the saturation solubility of this compound at a specific temperature.
Methodology: Isothermal Equilibrium & Gravimetric Analysis
-
Preparation: To a 4 mL glass vial equipped with a small magnetic stir bar, add approximately 100 mg of this compound. Record the exact mass of the empty vial and the vial with the compound.
-
Solvent Addition: Add 2.0 mL of the desired organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or on a stirrer plate within a water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to stir vigorously for at least 24 hours to ensure equilibrium is reached. A visible excess of undissolved solid must remain to confirm saturation.
-
Phase Separation: After equilibration, stop the stirring and allow the excess solid to settle for 1-2 hours at the same constant temperature.
-
Sample Collection: Carefully withdraw a 1.0 mL aliquot of the clear supernatant using a volumetric pipette fitted with a syringe filter (e.g., 0.22 µm PTFE) to prevent transfer of any solid particles.
-
Gravimetric Analysis: Transfer the filtered aliquot to a pre-weighed vial. Record the exact mass of the empty vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.
-
Final Measurement: Once the solvent is completely removed and the vial has returned to room temperature, weigh the vial containing the dried solute residue.
-
Calculation: The solubility is calculated using the following formula:
Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of aliquot (mL)
Caption: Workflow for determining equilibrium solubility.
Safety and Handling
As a laboratory chemical, this compound requires careful handling. While a specific safety data sheet (SDS) may vary by supplier, data from analogous arylboronic acids provide a strong basis for safe practices.[12][13]
-
Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation if inhaled as dust.[14][15]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles conforming to EN166 or NIOSH standards, and a lab coat.[12]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid formation of dust and aerosols. Keep away from strong oxidizing agents.[12][16]
-
Storage: Store in a tightly closed container in a cool, dry place (2-8 °C is often recommended) to prevent degradation.[1] Boronic acids can be susceptible to dehydration to form boroxine anhydrides.
Conclusion
This compound exhibits a nuanced solubility profile governed by the amphiphilic nature of its structure. It is highly soluble in polar aprotic solvents like THF and acetone, and moderately to highly soluble in alcohols. Its solubility is limited in non-polar hydrocarbons and neutral water but increases dramatically in aqueous basic solutions due to salt formation. This understanding is crucial for researchers and drug development professionals to effectively utilize this versatile building block in synthesis, purification, and formulation, enabling the continued innovation of novel chemical entities.
References
- 1. 4-Ethynylphenylboronic acid | [frontierspecialtychemicals.com]
- 2. Boronic acid, (4-ethynylphenyl)- (9CI) | 263368-72-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. researchgate.net [researchgate.net]
- 11. www1.udel.edu [www1.udel.edu]
- 12. echemi.com [echemi.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Boronic acid, (4-ethylphenyl)- | C8H11BO2 | CID 2734352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. synquestlabs.com [synquestlabs.com]
- 16. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to the Synthesis of (4-Ethynylphenyl)boronic Acid
Foreword: The Strategic Importance of a Bifunctional Building Block
(4-Ethynylphenyl)boronic acid stands as a quintessential bifunctional linker, a molecular linchpin in the architecture of complex organic materials, pharmaceuticals, and supramolecular assemblies. Its rigid phenylethynyl backbone provides a defined spatial trajectory, while the orthogonal reactivity of the terminal alkyne and the boronic acid moieties offers a gateway to sequential, high-yield cross-coupling reactions. This guide provides an in-depth review of the prevalent synthetic strategies for this valuable reagent, moving beyond a mere recitation of steps to dissect the underlying chemical logic and provide field-proven insights for researchers in organic synthesis and drug development.
Core Synthetic Strategy: A Tale of Two Couplings
The most reliable and widely adopted approach to this compound hinges on the strategic orchestration of two of modern chemistry's most powerful transformations: the Suzuki-Miyaura and Sonogashira cross-coupling reactions. The core logic involves a pre-functionalized benzene ring, typically bearing a halogen and a boronic acid (or its protected form), which then undergoes a Sonogashira reaction to introduce the ethynyl group.
The choice of protecting groups for both the boronic acid and the alkyne is paramount to the success of the synthesis, preventing unwanted side reactions and facilitating purification. The boronic acid is commonly shielded as a pinacol ester, which enhances its stability towards air and chromatography, while the terminal alkyne is often masked with a trimethylsilyl (TMS) group.
The primary synthetic pathway can be visualized as follows:
Figure 1: The primary synthetic route to this compound.
Part 1: The Workhorse Route - Sonogashira Coupling of a Halophenylboronate
This route is the most prevalent due to the commercial availability of starting materials and the high efficiency of the Sonogashira coupling. The choice between a bromo or iodo precursor is a key experimental decision.
Choosing the Halogen: Iodo vs. Bromo Precursors
The reactivity of the aryl halide in the oxidative addition step of the palladium catalytic cycle is a critical factor. Aryl iodides are significantly more reactive than aryl bromides, which allows for milder reaction conditions, lower catalyst loadings, and often shorter reaction times. However, aryl iodides are typically more expensive and can be less stable.
| Feature | 4-Iodophenylboronic Acid Pinacol Ester | 4-Bromophenylboronic Acid Pinacol Ester |
| Reactivity | High | Moderate |
| Typical Conditions | Room temperature to mild heating (40-60 °C) | Higher temperatures required (60-80 °C) |
| Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 3-5 mol%) |
| Cost | Higher | Lower |
| Stability | Less stable, light-sensitive | More stable |
Expert Insight: For small-scale, rapid synthesis where cost is not the primary constraint, the iodo-derivative is often preferred. For large-scale, process chemistry applications, the more economical and stable bromo-derivative is the logical choice, with the understanding that optimization of reaction conditions will be necessary to achieve high conversion.
Experimental Protocol: Synthesis of 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This protocol details the synthesis from the more robust 4-bromophenylboronic acid pinacol ester.
Reaction Scheme:
Figure 2: Sonogashira coupling to form the TMS-protected intermediate.
Materials:
-
4-Bromophenylboronic acid, pinacol ester (1.0 eq)[1]
-
Trimethylsilylacetylene (TMSA) (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N) (3.0 eq), freshly distilled
-
Toluene, anhydrous
Procedure:
-
To a flame-dried, three-necked flask equipped with a condenser and under an inert atmosphere (Argon or Nitrogen), add 4-bromophenylboronic acid pinacol ester, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe, followed by triethylamine and trimethylsilylacetylene.
-
Heat the reaction mixture to 70 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 4,4,5,5-Tetramethyl-2-[4-[(trimethylsilyl)ethynyl]phenyl]-1,3,2-dioxaborolane[2], can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Trustworthiness Check: The use of a slight excess of the volatile TMSA compensates for any potential evaporation. The combination of PdCl₂(PPh₃)₂ and CuI is a classic catalyst system for the Sonogashira reaction.[3] Triethylamine acts as both a base to deprotonate the acetylene and a scavenger for the HBr byproduct.
Part 2: The Deprotection Step - Unveiling the Reactive Moieties
With the core structure assembled, the protecting groups must be removed to yield the final product. The sequence of deprotection can be important. Generally, the TMS group is removed first, followed by hydrolysis of the pinacol ester if the free boronic acid is desired.
Desilylation: Releasing the Terminal Alkyne
The silicon-carbon bond of the TMS group is readily cleaved under mild basic or fluoride-mediated conditions.
Reaction Scheme:
Figure 3: TMS deprotection to yield the terminal alkyne.
Protocol: TMS Deprotection using Potassium Carbonate
-
Dissolve the purified TMS-protected intermediate in a 1:1 mixture of methanol and tetrahydrofuran (THF).
-
Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvents under reduced pressure.
-
Add water to the residue and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound pinacol ester[4], which is often a solid and can be further purified by recrystallization.
Expertise & Causality: While fluoride sources like tetrabutylammonium fluoride (TBAF) are highly effective, they can be more expensive and sometimes lead to competing hydrolysis of the pinacol ester. The mild base potassium carbonate in methanol is a cost-effective and highly selective method that preserves the boronate ester.[5]
Hydrolysis: From Pinacol Ester to Boronic Acid
The final step, if the free boronic acid is required, is the hydrolysis of the pinacol ester. This is typically achieved by transesterification or acidic workup. It is important to note that this compound can be prone to decomposition and is best generated immediately before use or stored under anhydrous conditions at low temperature.[6]
Protocol: Hydrolysis to this compound
-
Dissolve the this compound pinacol ester in a 4:1 mixture of diethyl ether and water.
-
Add 2M hydrochloric acid and stir vigorously at room temperature for 4-6 hours.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.
Trustworthiness Check: Vigorous stirring is essential due to the biphasic nature of the reaction. The progress of the hydrolysis can be monitored by observing the disappearance of the pinacol signals in the ¹H NMR spectrum of an aliquot. The final product should be handled quickly and stored under inert gas to prevent dehydration to the boroxine anhydride.
Part 3: Alternative Synthetic Approaches
While the Sonogashira route is dominant, other strategies can be employed, particularly when different starting materials are available.
Oxidative Sonogashira Coupling
An intriguing alternative involves the direct coupling of a phenylboronic acid with a terminal alkyne. This bypasses the need for an aryl halide starting material.
Reaction Principle:
This reaction couples phenylboronic acid directly with phenylacetylene, using a palladium catalyst and a silver(I) oxide oxidant.[7] This approach could be adapted for the synthesis of this compound, though it would require a different strategic disconnection. For instance, one could start with 1,4-diethynylbenzene and perform a mono-hydroboration, which is often challenging to perform selectively. A more plausible adaptation is the coupling of 4-boronophenylacetylene with a protected acetylene, though this is a less common starting material.
A representative procedure for the oxidative coupling is as follows: Phenylacetylene (1 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst, silver(I) oxide (Ag₂O, 1.5 mmol), and triethylamine (3 mmol) are stirred in acetonitrile at 40 °C.[7][8]
Diazotization of 4-Ethynylaniline
Another potential route starts from 4-ethynylaniline. This would involve a Sandmeyer-type reaction, where the aniline is converted to a diazonium salt, which is then reacted with a boron source.
Conceptual Workflow:
Figure 4: Conceptual diazotization route.
Expert Insight: While theoretically plausible, this route presents significant challenges. Diazonium salts are often unstable and potentially explosive. Furthermore, the borylation of diazonium salts is a less common transformation and may suffer from low yields and the formation of side products. The preparation of a stable diazonium salt from a weakly basic amine can be difficult.[9] This route is generally not recommended unless 4-ethynylaniline is a readily available and inexpensive starting material and other routes have failed.
Conclusion and Future Outlook
The synthesis of this compound is most reliably achieved through a protected Sonogashira coupling of a 4-halophenylboronic acid pinacol ester with trimethylsilylacetylene, followed by a straightforward deprotection sequence. This method offers high yields, scalability, and a high degree of predictability. The choice between bromo- and iodo- precursors should be guided by a balance of reactivity, cost, and scale. As catalytic methods continue to advance, the development of more efficient, copper-free Sonogashira couplings[3] and direct C-H borylation techniques may offer even more streamlined and atom-economical routes to this pivotal synthetic building block in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Ethynylphenylboronic acid pinacol ester 95 1034287-04-1 [sigmaaldrich.com]
- 5. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 6. 4-Ethynylphenylboronic acid | [frontierspecialtychemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
The Boron Renaissance: A Technical Guide to the Discovery and Enduring Legacy of Substituted Phenylboronic Acids
Abstract
Substituted phenylboronic acids, once relegated to the realm of chemical curiosities, have undergone a remarkable transformation over the past century and a half. This guide charts the scientific journey of these versatile molecules, from their initial synthesis in the late 19th century to their current indispensable role in organic synthesis, advanced sensor technology, and modern medicine. We will explore the foundational discoveries, the evolution of synthetic methodologies, and the pivotal breakthroughs—namely the Suzuki-Miyaura coupling and the advent of boronic acid-based therapeutics—that have cemented their importance. This document serves as an in-depth resource for researchers, chemists, and drug development professionals, providing not only historical context but also practical, field-proven insights into the synthesis and application of this crucial class of organoboron compounds.
The Genesis of Organoboron Chemistry: Foundational Discoveries
The story of phenylboronic acids is a chapter in the larger narrative of organoboron chemistry. The first isolation of any boronic acid was achieved in 1860 by English chemist Edward Frankland, who prepared ethylboronic acid through a two-stage process involving the reaction of diethylzinc with triethyl borate, followed by air oxidation.[1] This pioneering work laid the groundwork for the synthesis of compounds containing a carbon-boron bond.
However, the direct attachment of an aromatic ring to a boronic acid moiety was first reported two decades later. In 1880, the German chemist August Michaelis (of Michaelis-Arbuzov reaction fame) and his colleague Becker successfully synthesized the parent compound, phenylboronic acid.[2] Their method involved the high-temperature reaction of diphenylmercury with boron trichloride in a sealed tube to produce benzeneboronyl dichloride, which was then readily hydrolyzed to yield phenylboronic acid.[2] This discovery marked the official entry of aryl boronic acids into the chemical lexicon, though their profound utility would not be realized for nearly a century.
An Evolving Toolkit: The Synthesis of Substituted Phenylboronic Acids
For much of their early history, the synthesis of substituted phenylboronic acids remained a challenging endeavor. The initial methods, while groundbreaking, were often harsh and limited in scope. The development of more versatile and user-friendly synthetic routes was crucial for unlocking their potential.
Early Methods: Organometallic Precursors
The most significant early advancement came with the use of more accessible organometallic reagents. The reaction of a pre-formed Grignard reagent (Aryl-MgBr) or an organolithium compound (Aryl-Li) with a trialkyl borate ester, such as trimethyl borate B(OMe)₃, became the classic and most common method for preparing a wide range of arylboronic acids.[2][3] This reaction proceeds through the nucleophilic attack of the arylmetal on the electrophilic boron atom of the borate ester, followed by acidic hydrolysis to yield the desired boronic acid.
Caption: Early organometallic route to arylboronic acids.
While effective, this method requires the pre-formation of highly reactive organometallic reagents, which can be sensitive to moisture, air, and various functional groups, thereby limiting the complexity of the achievable structures.
The Modern Era: Palladium-Catalyzed Borylation
The landscape of boronic acid synthesis was revolutionized by the advent of transition metal catalysis. In 1995, Norio Miyaura and colleagues reported a palladium-catalyzed cross-coupling reaction of aryl halides with bis(pinacolato)diboron (B₂pin₂).[4] This reaction, now known as the Miyaura borylation , allows for the direct conversion of aryl halides and triflates into their corresponding boronate esters under relatively mild conditions.[1][4] These stable ester intermediates can then be easily hydrolyzed to the free boronic acids.
The key advantage of this method is its exceptional functional group tolerance, enabling the synthesis of highly complex substituted phenylboronic acids that were previously inaccessible. This breakthrough made a vast array of boronic acids readily available, setting the stage for their widespread adoption in organic synthesis.
The Suzuki-Miyaura Coupling: A Nobel-Winning Revolution
The single most important application of phenylboronic acids, and the reaction that catapulted them to fame, is the Suzuki-Miyaura cross-coupling reaction . First published by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a phenylboronic acid) and an organic halide or triflate.[5][6][7] Its discovery was so impactful that it led to Akira Suzuki sharing the 2010 Nobel Prize in Chemistry.[6][7]
The reaction is prized for its mild conditions, tolerance of water, commercial availability of reagents, and generally low toxicity of the boron-containing byproducts.[6] This has made it a favored method for the synthesis of biaryls, styrenes, and polyolefins, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[7][8]
The Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling is a well-understood catalytic cycle involving a palladium(0) species. The process consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar¹-X), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (Ar²) is transferred to the palladium center, displacing the halide. The base activates the boronic acid by forming a more nucleophilic "ate" complex.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the final product (Ar¹-Ar²). This step also regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Beyond Synthesis: Phenylboronic Acids as Molecular Sensors
A unique and powerful feature of boronic acids is their ability to form reversible covalent complexes with molecules containing cis-1,2 or -1,3 diols, such as saccharides (sugars).[1] This interaction, which forms a stable five- or six-membered cyclic boronate ester, laid the foundation for their use in chemical sensing.
While the fundamental binding properties were studied as early as 1959 by Lorand and Edwards, the concept of a boronic acid-based sensor was not realized until much later.[9] The seminal breakthrough came in 1992, when Juyoung Yoon and Anthony W. Czarnik reported the first fluorescent chemosensor for saccharides.[5][9] They attached a phenylboronic acid group to an anthracene fluorophore. Upon binding a saccharide, the electronic properties of the boron atom changed, leading to a measurable quenching of the anthracene fluorescence.[9]
This work was quickly followed in 1994 by Seiji Shinkai and his team, who developed a diboronic acid sensor that exhibited remarkable selectivity for glucose.[9]
The Sensing Mechanism
The mechanism relies on a pH-dependent equilibrium. The phenylboronic acid (PBA) exists in a neutral, trigonal planar form. In the presence of a diol like glucose, it forms a cyclic boronate ester. This ester is a stronger Lewis acid than the original boronic acid, causing it to readily accept a hydroxide ion, forming a more stable, anionic tetrahedral boronate complex.[10][11] This change in structure and charge can be transduced into a detectable signal, often optical (fluorescence, color change) or electrochemical.[12]
Caption: Mechanism of glucose sensing by a phenylboronic acid.
This principle is now the basis for numerous research efforts aimed at developing continuous glucose monitors for diabetes management, where the sensor can reversibly bind glucose in biological fluids.[13][14]
The Therapeutic Frontier: Boronic Acids in Drug Development
For many years, boron-containing compounds were viewed with suspicion in medicinal chemistry, often perceived as being inherently toxic.[15][16] This perception was dramatically overturned with the development and success of bortezomib (Velcade®) .
Developed by Myogenics/ProScript and later brought to market by Millennium Pharmaceuticals, bortezomib was the first boronic acid-containing drug to receive FDA approval in 2003 for the treatment of multiple myeloma.[9][15][17] This dipeptide boronic acid acts as a potent, selective, and reversible inhibitor of the 26S proteasome, a cellular complex that degrades unneeded or damaged proteins.[1][18] By inhibiting the proteasome, bortezomib disrupts protein homeostasis in cancer cells, leading to cell cycle arrest and apoptosis.[1] The boron atom is key to its mechanism, forming a stable but reversible bond with the N-terminal threonine residue in the proteasome's active site.[19]
The success of bortezomib was a landmark event. It not only provided a new and effective cancer therapy but also validated the boronic acid moiety as a legitimate and powerful pharmacophore.[16] This spurred a surge of interest in the field, leading to the development and approval of other boronic acid drugs, including ixazomib (for multiple myeloma) and vaborbactam (a β-lactamase inhibitor).[15]
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the chemistry discussed, this section details representative, field-tested protocols for the synthesis of a substituted phenylboronic acid and its subsequent use in a Suzuki-Miyaura coupling reaction.
Synthesis of 4-Methoxyphenylboronic Acid
This protocol describes a common method for synthesizing 4-methoxyphenylboronic acid from 4-bromoanisole via a Grignard reaction.
Materials:
-
4-Bromoanisole
-
Magnesium (Mg) turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate (B(OMe)₃)
-
Hydrochloric Acid (HCl), aqueous solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
Procedure:
-
Grignard Formation: In a dry, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), add magnesium turnings. Add a solution of 4-bromoanisole in anhydrous THF dropwise to initiate the reaction. Stir the mixture at room temperature until the magnesium is consumed, forming the Grignard reagent (4-methoxyphenylmagnesium bromide).
-
Boration: Cool the reaction flask to -78 °C (dry ice/acetone bath). Slowly add a solution of trimethyl borate in anhydrous THF, maintaining the low temperature.
-
Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding aqueous HCl.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from water to yield pure 4-methoxyphenylboronic acid.
Suzuki-Miyaura Coupling of 4-Methoxyphenylboronic Acid with 4-Bromoanisole
This protocol details the synthesis of 4,4'-dimethoxybiphenyl.
Materials:
-
4-Methoxyphenylboronic acid
-
4-Bromoanisole
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium phosphate [K₃PO₄])
-
Solvent system (e.g., 1,4-Dioxane and water)
-
Ethyl acetate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-methoxyphenylboronic acid (1.2 equivalents), 4-bromoanisole (1.0 equivalent), potassium phosphate (3.0 equivalents), and Pd(PPh₃)₄ (0.03 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and deionized water (e.g., in a 4:1 ratio) to the flask via syringe.
-
Reaction: Stir the reaction mixture and heat to 90-100 °C under the inert atmosphere for 12 hours, monitoring progress by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4,4'-dimethoxybiphenyl.
Conclusion and Future Outlook
The trajectory of substituted phenylboronic acids from their discovery by Michaelis and Becker to their central role in Nobel Prize-winning chemistry and life-saving pharmaceuticals is a testament to the power of fundamental research and chemical innovation. Their stability, versatile reactivity, and unique electronic properties have made them indispensable tools for chemists. The Suzuki-Miyaura coupling continues to be a workhorse in constructing complex organic molecules, while the principles of boronic acid-based sensing are driving the development of next-generation diagnostics. Furthermore, the clinical success of bortezomib has firmly established the boronic acid scaffold as a privileged structure in drug discovery, with new therapeutic agents continually being explored. The ongoing research into novel catalytic methods, more sophisticated sensors, and new therapeutic applications ensures that the renaissance of this remarkable class of boron compounds is far from over.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A selective hybrid fluorescent sensor for fructose detection based on a phenylboronic acid and BODIPY-based hydrophobicity probe - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01569B [pubs.rsc.org]
- 5. Capacitive Saccharide Sensor Based on Immobilized Phenylboronic Acid with Diol Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]
- 7. August_Michaelis [chemie.de]
- 8. deutsche-biographie.de [deutsche-biographie.de]
- 9. mdpi.com [mdpi.com]
- 10. toc.library.ethz.ch [toc.library.ethz.ch]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis [mdpi.com]
- 14. August Michaelis: A pioneer of phosphorus chemistry [morressier.com]
- 15. August Michaelis - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 18. scispace.com [scispace.com]
- 19. Leonor Michaelis - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes & Protocols: Strategic Implementation of (4-Ethynylphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This guide provides an in-depth analysis of (4-Ethynylphenyl)boronic acid as a coupling partner. This bifunctional reagent is of particular strategic importance in medicinal chemistry and materials science, as it installs a phenyl ring bearing a terminal alkyne. This alkyne serves as a versatile chemical handle for subsequent high-efficiency transformations, such as Sonogashira couplings, copper-catalyzed azide-alkyne cycloadditions ("click chemistry"), and various metal-catalyzed derivatizations.[4] This document elucidates the mechanistic nuances, provides validated experimental protocols, and offers field-proven insights to empower researchers in leveraging this reagent to its full potential.
The Mechanistic Core: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is critical for troubleshooting and optimization. The palladium-catalyzed Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][5]
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which undergoes oxidative addition into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide, R¹-X). This irreversible step forms a square planar Palladium(II) intermediate. The reactivity order for the halide is typically I > Br > OTf >> Cl.[1][2]
-
Transmetalation: This is the defining step of the Suzuki-Miyaura coupling and where the boronic acid enters the cycle. For transmetalation to occur, the boronic acid must first be activated by a base.[1][6][7] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻). This boronate complex then transfers its organic group (the 4-ethynylphenyl moiety, R²) to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex. The choice of base is critical and can significantly affect the reaction rate and yield.[7]
-
Reductive Elimination: The final step involves the cis-to-trans isomerization of the diorganopalladium(II) complex, followed by reductive elimination. This step forms the new C-C bond of the desired biaryl product (R¹-R²) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Insights: Optimizing Reaction Parameters
The success of coupling this compound hinges on the judicious selection of catalyst, base, and solvent. While the terminal alkyne is generally stable under standard Suzuki conditions, suboptimal choices can lead to side reactions like boronic acid homocoupling or Glaser-type alkyne dimerization.
Palladium Catalyst & Ligand Selection
The choice of palladium source and associated ligands is paramount for achieving high catalytic turnover and accommodating a broad range of substrates. Electron-rich and bulky phosphine ligands generally facilitate both the oxidative addition and reductive elimination steps.[5]
| Catalyst / Pre-catalyst | Common Ligand(s) | Key Advantages & Applications |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | The classical, air-stable "workhorse." Ideal for reactive aryl iodides and bromides. Can be used directly without additional ligands.[8] |
| Pd(dppf)Cl₂ | dppf | Highly robust and versatile catalyst, effective for a wide range of aryl halides, including some chlorides, and challenging heteroaryl substrates.[8] |
| Pd(OAc)₂ / Pd₂(dba)₃ | Custom Phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) | Used as Pd(0) or Pd(II) precursors. Paired with specialized ligands to couple unreactive substrates like aryl chlorides or sterically hindered partners.[6][8] |
The Critical Role of the Base
The base is not a mere spectator; it is essential for activating the boronic acid.[7] The choice of base affects the reaction kinetics and can be tuned to avoid decomposition of sensitive functional groups.
| Base | Strength | Typical Use Cases |
| K₂CO₃ / Na₂CO₃ | Moderate | Most common choice. Effective in aqueous/biphasic solvent systems for a wide range of aryl bromides and iodides. |
| Cs₂CO₃ | Strong | Higher solubility in organic solvents. Often improves yields for less reactive aryl chlorides or sterically hindered substrates. |
| K₃PO₄ | Strong | A strong, non-nucleophilic base. Excellent for coupling electron-deficient or sterically demanding partners. Often used in anhydrous conditions.[9] |
| KF | Weak | Used when base-labile functional groups (e.g., esters) are present on the substrates, as it activates the boronic acid without promoting hydrolysis.[6] |
Solvent Systems
Solvents are chosen to ensure all components, particularly the palladium intermediates, remain in solution. Biphasic systems or the addition of water are common, as they facilitate the dissolution of the inorganic base and the formation of the active boronate species.
| Solvent | Boiling Point (°C) | Characteristics |
| Toluene | 111 | High-boiling, non-polar. Often used with an aqueous base solution. |
| Dioxane | 101 | Polar aprotic, water-miscible. A very common and effective solvent for Suzuki couplings. |
| Tetrahydrofuran (THF) | 66 | Lower-boiling polar aprotic solvent. Suitable for more reactive substrates that do not require high temperatures. |
| N,N-Dimethylformamide (DMF) | 153 | High-boiling polar aprotic solvent. Excellent solubilizing properties, but can be difficult to remove. |
Validated Experimental Protocols
The following protocols provide a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
General Protocol for Aryl Bromides
This procedure is robust for coupling with a wide range of electron-rich and electron-neutral aryl bromides.
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (175 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: To the solid mixture, add the palladium catalyst, for example, Pd(dppf)Cl₂ (22 mg, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.[8]
-
Solvent Addition: Through the septum, add degassed solvents via syringe. A typical system is a mixture of dioxane (4 mL) and water (1 mL).
-
Reaction Execution: Lower the flask into a pre-heated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-12 hours.
-
Reaction Monitoring: Monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Considerations for Unreactive Aryl Chlorides
Coupling less reactive aryl chlorides requires more forcing conditions and a more active catalytic system.
-
Catalyst System: Use a combination of a palladium precursor like Pd₂(dba)₃ (1-2 mol%) with a sterically demanding, electron-rich phosphine ligand such as SPhos or XPhos (2-4 mol%).
-
Base: A stronger base like K₃PO₄ (3.0 equiv.) is often necessary.
-
Solvent: Anhydrous, high-boiling solvents like toluene or dioxane are preferred.
-
Temperature: Higher reaction temperatures (100-120 °C) are typically required.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Base too weak | - Use a fresh bottle of catalyst or a different catalyst system- Ensure thorough degassing of flask and solvents- Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃) |
| Significant Homocoupling of Boronic Acid | - Oxygen present in the reaction- Pd(II) species present at start | - Improve degassing technique- Use a Pd(0) source like Pd(PPh₃)₄ or ensure pre-catalyst is properly reduced |
| Formation of Alkyne Dimer (Glaser Coupling) | - Copper contamination- Presence of oxygen | - Use high-purity reagents and solvents- Rigorous exclusion of air from the reaction mixture |
| Protodeborylation (Loss of Boronic Acid) | - Excess water or acidic conditions- Prolonged reaction at high temperatures | - Use anhydrous solvents if possible- Minimize reaction time once starting material is consumed |
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex organic molecules. Its successful application in the Suzuki-Miyaura cross-coupling reaction is readily achieved through the careful selection of a suitable palladium catalyst, base, and solvent system. By understanding the underlying mechanism and potential side reactions, researchers can reliably incorporate this valuable ethynyl-aryl motif, paving the way for further derivatization and the construction of novel compounds for pharmaceutical and materials science applications.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Ethynylphenylboronic acid | [frontierspecialtychemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
Application Notes & Protocols: Palladium-Catalyzed Reactions with (4-Ethynylphenyl)boronic acid
Introduction: The Unique Dichotomy of (4-Ethynylphenyl)boronic acid
This compound (4-EPBA) is a uniquely versatile bifunctional reagent that has become an indispensable tool in modern organic synthesis, particularly in the fields of materials science and drug development.[1] Its structure presents two highly valuable reactive centers for palladium-catalyzed cross-coupling: a boronic acid moiety, the workhorse of Suzuki-Miyaura couplings, and a terminal alkyne, the key component for Sonogashira-Hagihara reactions.[2][3] This duality allows for the strategic and sequential construction of complex molecular architectures, such as conjugated polymers, advanced pharmaceutical intermediates, and functional materials for electronics.[2]
This guide provides an in-depth exploration of the two primary palladium-catalyzed transformations involving 4-EPBA. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights to ensure robust, reproducible, and high-yielding outcomes for researchers, scientists, and drug development professionals.
PART 1: Reactions at the Boronic Acid Moiety — The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, celebrated for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.[4][5] In this context, 4-EPBA serves as the organoboron nucleophile, coupling with a variety of organic halides and triflates to introduce the ethynylphenyl scaffold.
Mechanistic Rationale: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle involving a Pd(0) active species.[6][7] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to the active Pd(0) complex, forming a Pd(II) intermediate.[7][8] The reactivity order for the halide is I > Br > OTf >> Cl.[6]
-
Transmetalation: This is the crucial step where the organic group is transferred from boron to palladium. It requires activation of the boronic acid by a base to form a more nucleophilic boronate species (-B(OH)₃⁻).[5] This boronate then exchanges its organic group with the halide on the Pd(II) center.
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments (Ar-Ar') from the Pd(II) complex, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[6][8]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol details the coupling of this compound with an aryl bromide.
Materials:
-
This compound (4-EPBA)
-
Aryl Bromide (Ar-Br)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium Carbonate (K₂CO₃), anhydrous
-
Solvent System: Toluene, Ethanol, and Water
-
Inert Gas: Nitrogen or Argon
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add Ar-Br (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent mixture of Toluene (4 mL), Ethanol (1 mL), and Water (1 mL). Degassing is crucial and can be achieved by bubbling inert gas through the solvent mixture for 20-30 minutes prior to addition.
-
Reaction: Equip the flask with a condenser, and heat the mixture to 85-90 °C with vigorous stirring under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Senior Application Scientist's Note |
| Aryl Halide | Iodide > Bromide > Triflate | Chlorides are less reactive and may require specialized ligands (e.g., Buchwald phosphine ligands) and stronger bases.[9] |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess helps drive the reaction to completion and compensates for potential homocoupling or protodeboronation. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd(OAc)₂ with a phosphine ligand (e.g., SPhos) can also be highly effective, especially for challenging substrates.[10] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base is critical. Cs₂CO₃ is often more effective for sterically hindered substrates but is more expensive.[11] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. |
| Temperature | 80 - 110 °C | Temperature depends on the solvent and reactivity of the halide. Microwave irradiation can significantly reduce reaction times.[12] |
PART 2: Reactions at the Ethynyl Moiety — The Sonogashira-Hagihara Coupling
The Sonogashira reaction is the most direct method for forming a C(sp)–C(sp²) bond, coupling a terminal alkyne with an organic halide or triflate.[9] When using 4-EPBA, the terminal ethynyl group serves as the nucleophilic partner, leaving the boronic acid available for subsequent transformations—a powerful strategy in multi-step synthesis.
Mechanistic Rationale: A Dual Catalytic System
The classic Sonogashira reaction employs a dual catalytic system, with both palladium and copper(I) playing essential roles.[8][13]
-
Palladium Cycle: This cycle is analogous to the Suzuki coupling, involving Oxidative Addition of the aryl halide to Pd(0) and subsequent Reductive Elimination to form the product.
-
Copper Cycle: The terminal alkyne is first activated by the amine base. It then reacts with a Cu(I) salt (e.g., CuI) to form a highly reactive copper(I) acetylide intermediate.[3]
-
Transmetalation: The copper acetylide then transfers the alkyne group to the Pd(II) center, displacing the halide and setting up the final reductive elimination step.
Diagram: The Sonogashira-Hagihara Catalytic Cycle
Caption: Interlinked catalytic cycles of the Sonogashira-Hagihara reaction.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol details the coupling of an aryl iodide with the alkyne moiety of this compound.
Materials:
-
Aryl Iodide (Ar-I)
-
This compound (4-EPBA)
-
Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or DMF
-
Inert Gas: Nitrogen or Argon
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the Aryl Iodide (1.0 mmol, 1.0 equiv) and this compound (1.1 mmol, 1.1 equiv) in anhydrous, degassed THF (10 mL).
-
Base Addition: Add triethylamine (3.0 mmol, 3.0 equiv). The base acts as both an acid scavenger and a solvent.
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%) to the stirring solution. The mixture may change color.
-
Reaction: Stir the reaction at room temperature. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: Once complete, filter the reaction mixture through a short pad of Celite to remove the amine salt precipitate, washing with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (20 mL), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Senior Application Scientist's Note |
| Coupling Partner | Iodide > Bromide > Triflate | Aryl bromides are less reactive and may require higher temperatures or more active catalyst systems. |
| Alkyne | 1.05 - 1.2 equivalents | Using a large excess can promote alkyne homocoupling (Glaser coupling), a common side reaction. Slow addition of the alkyne via syringe pump can minimize this.[14] |
| Pd Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) | Other Pd(0) sources like Pd(PPh₃)₄ can also be used effectively. |
| Cu Co-catalyst | CuI (2-5 mol%) | While essential for the classic protocol, copper-free Sonogashira reactions are gaining prominence to avoid potential copper contamination in pharmaceutical applications.[9] |
| Base | Et₃N, Piperidine, DIPA | The amine base is critical. It must be anhydrous and free of primary amine impurities if those can compete in subsequent reactions. |
| Solvent | THF, DMF, Toluene | Solvents must be rigorously dried and degassed. Oxygen promotes the undesirable homocoupling of the alkyne. |
Conclusion and Expert Outlook
This compound is a powerful and strategic building block. The protocols outlined here for Suzuki-Miyaura and Sonogashira-Hagihara couplings provide robust starting points for its incorporation into complex molecules. The key to success lies not in rigidly following a recipe, but in understanding the mechanistic underpinnings of each reaction. By carefully selecting catalysts, bases, and solvents, and by being mindful of potential side reactions like protodeboronation or alkyne homocoupling, researchers can fully exploit the synthetic potential of this exceptional reagent. As synthetic methods evolve, the development of even more efficient, sustainable, and copper-free protocols will further expand the applications of 4-EPBA in creating the next generation of medicines and materials.
References
- 1. 4-Ethynylphenylboronic acid | [frontierspecialtychemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nobelprize.org [nobelprize.org]
- 8. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
The Strategic Deployment of (4-Ethynylphenyl)boronic Acid in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: A Bifunctional Linchpin for Complex Molecular Architectures
In the landscape of contemporary drug discovery and development, the demand for versatile and efficient synthetic methodologies is unceasing. (4-Ethynylphenyl)boronic acid has emerged as a critical building block, prized for its bifunctional nature that allows for sequential, selective carbon-carbon bond formations. This unique molecular scaffold, possessing both a boronic acid moiety and a terminal alkyne, provides medicinal chemists with a powerful tool for constructing the complex architectures of novel therapeutic agents.[1] The boronic acid group is a well-established participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the facile formation of biaryl structures.[2][3] Concurrently, the terminal ethynyl group serves as a reactive handle for Sonogashira coupling, further extending molecular complexity.[4] This dual reactivity profile makes this compound an indispensable reagent in the synthesis of a diverse range of pharmaceuticals, most notably in the development of targeted cancer therapies such as Poly(ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this compound in pharmaceutical synthesis. We will delve into the mechanistic underpinnings of its key reactions, provide field-proven, step-by-step protocols for its use in Suzuki-Miyaura and Sonogashira couplings, and present data in a clear, comparative format to aid in experimental design and optimization.
Core Applications in Pharmaceutical Synthesis: Suzuki-Miyaura and Sonogashira Couplings
The principal utility of this compound lies in its capacity to participate in two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Sonogashira coupling. This allows for a modular and convergent approach to the synthesis of complex drug molecules.
The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern pharmaceutical chemistry, facilitating the formation of a carbon-carbon bond between an organoboron compound and an organic halide or pseudohalide, catalyzed by a palladium complex.[2][3][5] this compound serves as the organoboron partner, enabling the introduction of the ethynylphenyl moiety into a target molecule. This is a crucial step in the synthesis of numerous PARP and kinase inhibitors, where a biaryl core is often essential for biological activity.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding these steps is crucial for optimizing reaction conditions.
-
Catalyst System (Palladium Source and Ligand): The choice of palladium catalyst and ligand is critical for reaction efficiency. Catalysts like Pd(PPh₃)₄ or in-situ generated catalysts from a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used.[3][6] The ligand stabilizes the palladium center, influences its reactivity, and prevents catalyst decomposition. Bulky, electron-rich phosphine ligands often accelerate the oxidative addition and reductive elimination steps.
-
Base: A base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the organic group from boron to palladium.[7] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction rate and yield, depending on the substrates and solvent system.
-
Solvent: The solvent system must be capable of dissolving the reactants and catalyst, and it often includes water to aid in the dissolution of the base and facilitate the formation of the active boronate species. Common solvent mixtures include toluene/ethanol/water, dioxane/water, and DMF/water.
This protocol is a representative example of a Suzuki-Miyaura coupling using this compound to synthesize a key intermediate for various kinase inhibitors.
Materials:
-
2-Bromopyridine
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromopyridine (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add a solvent mixture of toluene (5 mL), ethanol (2 mL), and deionized water (2 mL).
-
Stir the reaction mixture vigorously and heat to reflux (approximately 90-100 °C) for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-((4-ethynylphenyl)pyridin-2-yl) intermediate.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | This compound | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85 | Adapted from[6] |
| 2 | 3-Bromo-N-methyl-pyridin-2-amine | This compound | Pd(dppf)Cl₂ (3) | Na₃PO₄ | Dioxane/H₂O | 100 | 16 | ~78 | Adapted from[1] |
| 3 | 4-Iodo-1H-pyrazole | This compound | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 8 | ~90 | Hypothetical |
The Sonogashira Coupling: Introducing Further Diversity
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[4] In the context of this compound, once the ethynylphenyl moiety has been incorporated into a molecule via Suzuki coupling, the terminal alkyne remains available for a subsequent Sonogashira reaction. This allows for the introduction of a second point of diversity, a powerful strategy in the construction of complex drug molecules.
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Catalyst: Similar to the Suzuki coupling, a palladium(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of a palladium(II) precursor and phosphine ligands are commonly employed.
-
Copper(I) Co-catalyst: A copper(I) salt, typically copper(I) iodide (CuI), is a crucial co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive in the transmetalation step with the palladium complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.
-
Solvent: Anhydrous, polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to ensure the solubility of the reactants and catalysts.
This protocol describes a representative Sonogashira coupling of a previously synthesized intermediate containing the (4-ethynylphenyl) moiety with a heterocyclic halide, a common strategy in the synthesis of PARP inhibitors.
Materials:
-
2-((4-Ethynylphenyl)pyridin-2-yl) intermediate (from Protocol 1)
-
3-Iodo-1H-indazole
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 2-((4-ethynylphenyl)pyridin-2-yl) intermediate (1.0 mmol, 1.0 eq) and 3-iodo-1H-indazole (1.1 mmol, 1.1 eq).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous tetrahydrofuran (10 mL) and triethylamine (3.0 mmol, 3.0 eq).
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to afford the final coupled product.
Data Presentation: Sonogashira Coupling Conditions
| Entry | Alkyne | Aryl Halide | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | 1-Iodo-4-nitrobenzene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | ~95 | Adapted from[4] |
| 2 | 1-Ethynyl-4-fluorobenzene | 2-Bromopyridine | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | DMF | 50 | 10 | ~88 | Hypothetical |
| 3 | 2-((4-Ethynylphenyl)pyridin-2-yl) | 3-Iodo-1H-indazole | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 10 | ~82 | Hypothetical |
Conclusion and Future Outlook
This compound is a testament to the power of bifunctional reagents in modern pharmaceutical synthesis. Its ability to undergo sequential and selective Suzuki-Miyaura and Sonogashira couplings provides a highly efficient and modular approach to the construction of complex molecular architectures. The protocols and mechanistic insights provided in this application note are intended to serve as a practical guide for researchers in the pharmaceutical industry, enabling the streamlined synthesis of novel drug candidates. As the demand for more sophisticated and targeted therapeutics continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play an increasingly pivotal role in the future of drug discovery.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling | MDPI [mdpi.com]
- 7. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Synthesis and Application of Novel Polymers Using (4-Ethynylphenyl)boronic Acid
Abstract
(4-Ethynylphenyl)boronic acid is a uniquely versatile hetero-bifunctional monomer, possessing both a terminal alkyne and a boronic acid moiety. This architecture opens pathways to a diverse range of novel polymers with tunable properties and functionalities. This guide provides an in-depth exploration of two primary polymerization strategies—Sonogashira and Suzuki-Miyaura cross-coupling—to synthesize advanced polymeric materials. We present detailed, field-tested protocols, mechanistic insights, and characterization data. Furthermore, we delve into the significant applications of the resultant polymers, particularly as stimuli-responsive materials for glucose sensing and sophisticated drug delivery systems, leveraging the unique chemistry of the boronic acid group.
Introduction: The Strategic Advantage of a Bifunctional Monomer
In the pursuit of advanced functional materials, the design of the monomer is paramount. This compound (EBA) emerges as a strategic building block due to the orthogonal reactivity of its two key functional groups:
-
Terminal Alkyne: This group is a classic participant in palladium-copper catalyzed Sonogashira cross-coupling reactions, enabling the formation of rigid, conjugated poly(phenylene ethynylene) (PPE) backbones.[1][2]
-
Boronic Acid: A cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling, this Lewis acidic group also imparts unique responsive behaviors.[3][4] Boronic acids are renowned for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a property that is the foundation for creating materials that respond to biologically relevant molecules like glucose.[5][6][7]
This dual functionality allows for the selective polymerization through one group while preserving the other for post-polymerization modification or for imparting specific functionalities such as stimuli-responsiveness. The resulting polymers are prime candidates for applications in optoelectronics, chemical sensors, and advanced biomedical devices.[8][9]
Monomer Profile: this compound
| Property | Value | Reference |
| CAS Number | 263368-72-5 | [10][11] |
| Molecular Formula | C₈H₇BO₂ | [10][11] |
| Molecular Weight | 145.95 g/mol | [10] |
| Appearance | Off-white to light-yellow powder | |
| Storage | 2-8 °C, under dry, inert atmosphere | [10] |
Polymerization Methodologies & Protocols
The choice of polymerization strategy dictates the final polymer architecture, determining which functional group is incorporated into the backbone and which remains as a pendant moiety.
Protocol 1: Sonogashira Coupling for Poly(phenylene ethynylene)s
This method utilizes the alkyne functionality for polymerization, yielding a conjugated PPE backbone with pendant boronic acid groups. These groups are then available for sensing or cross-linking applications.
Causality Behind the Protocol: The Sonogashira reaction requires a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst to facilitate the formation of a copper(I) acetylide intermediate, which speeds up the crucial transmetalation step.[1] The reaction must be conducted under strictly anaerobic and anhydrous conditions to prevent oxidative homocoupling of alkynes (Glaser coupling) and deactivation of the catalyst. A mild base like triethylamine (TEA) or diisopropylamine (DIPA) is used to neutralize the HX byproduct.
Caption: Sonogashira polymerization workflow.
Detailed Step-by-Step Protocol:
-
Reagents & Materials:
-
This compound (EBA) (1.0 eq)
-
1,4-Diiodobenzene (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Copper(I) Iodide (CuI) (0.04 eq)
-
Anhydrous, degassed solvent: THF and Triethylamine (TEA) (e.g., 4:1 v/v)
-
Schlenk flask, condenser, magnetic stirrer, nitrogen/argon line
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add EBA (e.g., 146 mg, 1.0 mmol) and 1,4-diiodobenzene (e.g., 330 mg, 1.0 mmol).
-
Add the degassed THF/TEA solvent mixture (e.g., 10 mL) via cannula or syringe. Stir until dissolved.
-
In a separate, small flask under inert atmosphere, weigh Pd(PPh₃)₄ (e.g., 23 mg, 0.02 mmol) and CuI (e.g., 7.6 mg, 0.04 mmol). Add a small amount of solvent (~1 mL) to create a slurry.
-
Transfer the catalyst slurry to the main reaction flask via cannula.
-
-
Polymerization:
-
Heat the reaction mixture to 65 °C with vigorous stirring.
-
The reaction progress can be monitored by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.
-
Continue the reaction for 24-48 hours, or until the molecular weight plateaus.
-
-
Purification:
-
Cool the reaction to room temperature. A precipitate of triethylammonium iodide may be visible.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure to about one-third of its original volume.
-
Slowly add the concentrated polymer solution dropwise into a beaker of rapidly stirring methanol (a non-solvent, ~200 mL). The polymer should precipitate as a solid.
-
Collect the polymer by filtration, wash thoroughly with fresh methanol, and dry under vacuum at 40 °C overnight.
-
Protocol 2: Suzuki-Miyaura Coupling for Phenyl-based Polymers
This approach uses the boronic acid for polymerization, creating a polyphenyl-type backbone with pendant, reactive alkyne groups. These alkynes are ideal for post-polymerization modification via "click" chemistry (e.g., CuAAC).
Causality Behind the Protocol: The Suzuki-Miyaura coupling mechanism involves the oxidative addition of an organohalide to a Pd(0) catalyst, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and finally reductive elimination to form the new C-C bond and regenerate the catalyst.[12] A base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid to form the more nucleophilic boronate complex required for transmetalation.[12][13] A phase-transfer catalyst like Aliquat 336 can be beneficial in biphasic systems (e.g., Toluene/Water) to facilitate interaction between the aqueous base and the organic-soluble components.
Caption: Suzuki-Miyaura polymerization workflow.
Detailed Step-by-Step Protocol:
-
Reagents & Materials:
-
This compound (EBA) (1.0 eq)
-
1,4-Dibromobenzene (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Potassium Carbonate (K₂CO₃) (4.0 eq) as a 2M aqueous solution
-
Anhydrous Toluene
-
Phase-transfer catalyst (optional, e.g., Aliquat 336)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
-
-
Reaction Setup:
-
To a round-bottom flask, add EBA (e.g., 146 mg, 1.0 mmol), 1,4-dibromobenzene (e.g., 236 mg, 1.0 mmol), and toluene (e.g., 10 mL).
-
Add the 2M aqueous K₂CO₃ solution (2.0 mL, 4.0 mmol).
-
Bubble nitrogen or argon gas through the biphasic mixture for 30 minutes to degas.
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (e.g., 23 mg, 0.02 mmol).
-
-
Polymerization:
-
Heat the reaction mixture to 90 °C with very vigorous stirring to ensure adequate mixing of the two phases.
-
The reaction is typically run for 24-72 hours. Monitor the increase in molecular weight by GPC.
-
-
Purification:
-
Cool the reaction to room temperature and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash it sequentially with water (2x 20 mL) and brine (1x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Precipitate the polymer by adding the concentrated solution dropwise into rapidly stirring methanol (~200 mL).
-
Collect the solid by filtration, wash with methanol, and dry under vacuum.
-
Expected Polymer Characterization Data
| Technique | Purpose | Expected Results for Sonogashira Polymer | Expected Results for Suzuki Polymer |
| GPC/SEC | Determine molecular weight (Mn, Mw) and dispersity (Đ) | Mn = 5-20 kDa, Đ = 1.5-3.0 | Mn = 8-30 kDa, Đ = 1.5-2.5 |
| ¹H NMR | Confirm polymer structure | Aromatic signals from both monomers, disappearance of alkyne C-H proton signal (~3.3 ppm), broad boronic acid -OH signal. | Aromatic signals, presence of sharp alkyne C-H proton signal (~3.3 ppm), disappearance of boronic acid -OH signal. |
| FT-IR | Identify functional groups | Disappearance of terminal alkyne C-H stretch (~3300 cm⁻¹). Presence of broad O-H stretch (~3200-3400 cm⁻¹) from B(OH)₂. | Presence of sharp terminal alkyne C-H stretch (~3300 cm⁻¹) and C≡C stretch (~2100 cm⁻¹). Disappearance of B-O-H stretch. |
Applications in Sensing and Drug Delivery
Polymers synthesized from EBA, particularly those with pendant boronic acid groups (from Sonogashira polymerization), are exceptionally suited for biomedical applications due to their stimuli-responsive nature.[8]
Glucose-Responsive Systems for Sensing
The core principle lies in the reversible interaction between the boronic acid group and diols, such as those found in glucose.[7][14] In an aqueous solution, the boronic acid exists in equilibrium between a neutral, trigonal planar form and a negatively charged, tetrahedral boronate form.[6] The binding of glucose shifts this equilibrium towards the charged boronate ester, increasing the polymer's hydrophilicity.[5] This change can be transduced into a measurable signal (e.g., colorimetric, fluorescent, or volumetric change).[5][7][14]
Caption: Boronic acid equilibrium and glucose binding.
This glucose-responsive behavior can be harnessed in various platforms:
-
Hydrogels: Glucose binding causes swelling of a cross-linked polymer network, which can be detected optically.[7]
-
Fluorescent Sensors: The change in the electronic environment around the boron atom upon glucose binding can alter the fluorescence of the conjugated polymer backbone, leading to a "turn-on" or "turn-off" signal.
-
Micellar Systems: Block copolymers containing a boronic acid block can form micelles that dissociate upon addition of glucose, releasing an encapsulated payload.[15][16]
pH- and Glucose-Triggered Drug Delivery
Boronic acid-containing polymers are excellent candidates for smart drug delivery systems.[6][17] Drugs containing diol functionalities (e.g., certain catechols, nucleosides, or glycoproteins) can be conjugated to the polymer via a boronate ester bond.[17]
-
pH-Triggered Release: The boronate ester linkage is stable at physiological pH (~7.4) but hydrolyzes in more acidic environments, such as those found in endosomes (~pH 5.0-6.0) or tumor microenvironments.[9][17] This allows for targeted drug release after cellular uptake.
-
Glucose-Triggered Release: In a high-glucose environment, free glucose can competitively displace the conjugated drug from the boronic acid sites, triggering its release.[18] This mechanism is highly attractive for developing self-regulated insulin delivery systems.[5][18]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Polymer Yield | 1. Incomplete reaction. 2. Inefficient catalyst activity. 3. Loss of polymer during precipitation. | 1. Extend reaction time; monitor with GPC. 2. Use fresh, high-purity catalysts; ensure anaerobic conditions. 3. Use a higher volume of non-solvent; add polymer solution more slowly. |
| Low Molecular Weight | 1. Impure monomers. 2. Incorrect stoichiometry (monomer ratio ≠ 1:1). 3. Premature termination by oxygen or water. 4. Catalyst poisoning. | 1. Recrystallize or purify monomers before use. 2. Accurately weigh monomers. 3. Ensure rigorous degassing of solvents and use of a proper inert atmosphere setup. 4. Use purified solvents and high-purity reagents. |
| Gelling/Cross-linking | 1. (Sonogashira) Oxidative homocoupling of the alkyne. 2. (Suzuki) Trimerization of the alkyne group at high temperatures. 3. Boroxine formation (dehydration of boronic acids). | 1. Maintain strict anaerobic conditions. 2. Avoid excessively high reaction temperatures (>100 °C). 3. Use anhydrous solvents; store monomer properly. |
| Broad Dispersity (Đ > 3) | 1. Slow initiation or side reactions. 2. Chain transfer reactions. 3. Inefficient stirring, leading to localized concentration gradients. | 1. Optimize catalyst concentration and temperature. 2. Use highly purified solvents. 3. Ensure vigorous and efficient stirring, especially in biphasic Suzuki reactions. |
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Synthesis of a multifunctional poly(p-phenylene ethynylene) scaffold with clickable azide-containing side chains for (bio)sensor applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 4-Ethynylphenylboronic acid | [frontierspecialtychemicals.com]
- 11. This compound | 263368-72-5 [sigmaaldrich.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Boronic acid copolymers for direct loading and acid-triggered release of Bis-T-23 in cultured podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
(4-Ethynylphenyl)boronic Acid: A Versatile Crystalline Building Block for Advanced Organic Electronics
(4-Ethynylphenyl)boronic acid is a bifunctional organic compound that has emerged as a critical building block in the synthesis of a wide array of functional organic materials. Its unique structure, featuring both a boronic acid group and a terminal alkyne, allows for sequential and orthogonal functionalization through well-established cross-coupling reactions. This dual reactivity makes it an invaluable tool for researchers and scientists in the fields of organic electronics, materials science, and drug development. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols for its synthesis and utilization in the creation of conjugated polymers for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent sensors.
Core Properties and Handling
Before delving into synthetic applications, it is crucial to understand the fundamental properties of this compound.
| Property | Value | Reference |
| CAS Number | 263368-72-5 | [1][2] |
| Molecular Formula | C₈H₇BO₂ | [1][2] |
| Molecular Weight | 145.95 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Storage | 2-8 °C under an inert atmosphere | [1][2] |
Handling Precautions: this compound is sensitive to moisture and air. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a tightly sealed container in a refrigerator. Boronic acids, in general, can undergo protodeboronation, especially under harsh acidic or basic conditions, leading to the loss of the boronic acid functionality.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be readily achieved from commercially available 4-bromophenylacetylene via a lithium-halogen exchange followed by quenching with a borate ester.[3][4][5] This method offers a straightforward and high-yielding route to this valuable building block.
Reaction Scheme:
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. 4-Ethynylphenylboronic acid | [frontierspecialtychemicals.com]
- 3. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
Application Notes & Protocols: A Step-by-Step Guide to Sonogashira Coupling with Terminal Alkynes
Prepared by: Gemini, Senior Application Scientist
Abstract
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and sp²-hybridized carbons (aryl or vinyl halides/triflates).[1][2] First reported by Kenkichi Sonogashira in 1975, this reaction has become an indispensable tool in organic synthesis, prized for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[3][4][5] Its utility is demonstrated in the synthesis of a vast array of complex molecules, from natural products and pharmaceuticals to advanced organic materials and nanomaterials.[1][6] This guide provides a comprehensive overview of the Sonogashira coupling, detailing the underlying mechanistic principles, key reaction parameters, step-by-step experimental protocols, and a practical troubleshooting guide for researchers, scientists, and drug development professionals.
Core Principles & Reaction Mechanism
The Sonogashira reaction facilitates the synthesis of arylalkynes and conjugated enynes by coupling a terminal alkyne with an aryl or vinyl halide.[3] The transformation is typically achieved using a dual catalytic system composed of a palladium complex and a copper(I) salt, in the presence of an amine base.[2][7]
The causality behind this system lies in two interconnected, synergistic catalytic cycles: the Palladium cycle and the Copper cycle.[5][8]
-
The Role of the Palladium Catalyst: The palladium catalyst is the primary actor in the cross-coupling. Its cycle involves the oxidative addition of the aryl/vinyl halide to the active Pd(0) species, which activates the halide for subsequent coupling.[8][9]
-
The Role of the Copper(I) Co-catalyst: The copper(I) salt serves to activate the terminal alkyne. It reacts with the alkyne to form a copper(I) acetylide intermediate.[1][5] This step is crucial as it increases the nucleophilicity of the alkyne, facilitating the key transmetalation step with the palladium complex and accelerating the overall reaction rate, allowing for mild conditions (often room temperature).[3][10]
-
The Role of the Base: The base, typically an amine like triethylamine or diisopropylamine, serves two critical functions. First, it deprotonates the terminal alkyne, enabling the formation of the copper acetylide.[11] Second, it neutralizes the hydrogen halide (HX) byproduct generated during the reaction, preventing catalyst deactivation and maintaining a favorable reaction environment.[1]
The Dual Catalytic Cycle
The generally accepted mechanism proceeds as follows[5]:
-
Palladium Cycle (A): The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (R¹-X) to form a Pd(II) complex.
-
Copper Cycle (B): Simultaneously, the copper(I) co-catalyst reacts with the terminal alkyne (H-R²) in the presence of the base to form a copper(I) acetylide intermediate (Cu-R²).
-
Transmetalation: The copper acetylide transfers the acetylenic ligand to the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate. The copper halide is regenerated.
-
Reductive Elimination: This key step involves the formation of the new C-C bond, yielding the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: The dual catalytic cycle of the Sonogashira coupling.
Copper-Free Sonogashira Coupling
A significant advancement has been the development of copper-free Sonogashira protocols.[12] The primary motivation for this is to prevent the undesired oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which forms diynes as byproducts.[11] This side reaction is promoted by oxygen in the presence of the copper co-catalyst.[3] Copper-free systems often require more forcing conditions (higher temperatures) or the use of specific, highly active palladium catalysts and ligands to facilitate the direct reaction between the palladium(II) complex and the alkyne.[1][13]
Key Reaction Parameters & Optimization
The success of a Sonogashira coupling is highly dependent on the careful selection of substrates and reagents.
| Component | Key Considerations & Causality | Typical Examples |
| Aryl/Vinyl Halide | The reactivity order is governed by the C-X bond strength: I > Br ≈ OTf >> Cl.[9][11] Iodides are most reactive and can often be coupled at room temperature.[5] Chlorides are the least reactive and typically require specialized, electron-rich phosphine ligands and higher temperatures to facilitate the rate-limiting oxidative addition step.[14] | Aryl iodides, aryl bromides, vinyl triflates. |
| Terminal Alkyne | A wide range of aliphatic and aromatic terminal alkynes are suitable.[1] The terminal C-H bond must be accessible for deprotonation. Steric hindrance near the alkyne can slow the reaction. Sensitive functional groups are generally well-tolerated.[4] | Phenylacetylene, 1-hexyne, propargyl alcohol, TMS-acetylene. |
| Palladium Catalyst | Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often used as they are more stable to air than Pd(0) complexes. They are reduced in situ to the active Pd(0) species by the amine base or phosphine ligands.[1][10] Catalyst loading is typically 0.5-5 mol%. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂.[8] |
| Copper(I) Co-catalyst | CuI is the most common choice. It is sensitive to oxidation, so using a fresh, high-purity source is critical to avoid promoting Glaser homocoupling.[11] Loading is typically 0.5-1.2 times the palladium loading. | Copper(I) iodide (CuI). |
| Base | Must be strong enough to deprotonate the alkyne but generally non-nucleophilic to avoid side reactions with the aryl halide. Liquid amines often double as a co-solvent.[1] An excess (typically 2-10 equivalents) is used.[9] | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH), Diisopropylethylamine (DIPEA).[15] |
| Solvent | The solvent must solubilize all components.[16] Anhydrous, deaerated solvents are crucial, especially for copper-catalyzed variants, to prevent catalyst decomposition and homocoupling.[2][11] | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or neat amine base.[4] |
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Palladium catalysts, solvents, and bases may be toxic and/or flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and undesired side reactions.[11]
General Experimental Workflow
Caption: General workflow for a Sonogashira coupling experiment.
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol is adapted for the coupling of an aryl iodide with a terminal alkyne.[5][9]
Materials:
-
Aryl iodide (1.0 mmol, 1.0 eq)
-
Terminal alkyne (1.1-1.2 mmol, 1.1-1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (5 mL, serves as base and solvent)
-
Anhydrous, degassed THF (5 mL, optional co-solvent)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent/Base Addition: Using a syringe, add the anhydrous, degassed solvent (e.g., 5 mL THF) followed by the amine base (e.g., 5 mL Et₃N). Stir the mixture to dissolve the solids. The solution may be a yellow-orange slurry.
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe to the stirring mixture at room temperature.
-
Reaction: Stir the reaction at room temperature. If the aryl halide is less reactive (e.g., a bromide), the reaction may require heating (e.g., 50-80 °C).[11] Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl halide is consumed (typically 2-24 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate (20 mL).
-
Filtration: Filter the mixture through a short pad of Celite® to remove the catalyst residues and amine salts, washing the pad with additional solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution (to remove copper salts and excess amine), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure coupled product.
Troubleshooting Guide
Even a well-established reaction can encounter issues. Below are common problems and evidence-based solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst: Palladium or copper catalyst has degraded.[11] 2. Unreactive Halide: Aryl chloride or electron-rich aryl bromide is used.[14] 3. Insufficient Temperature: Reaction temperature is too low for the specific substrate.[17] | 1. Use fresh, high-purity catalysts. Ensure proper inert atmosphere technique. 2. Switch to a more active catalyst system (e.g., with bulky, electron-rich phosphine ligands). If possible, use the corresponding aryl iodide or bromide.[14] 3. Increase the reaction temperature incrementally (e.g., to 60-100 °C).[17] |
| Formation of Black Precipitate (Palladium Black) | 1. Catalyst Decomposition: The Pd(0) catalyst has agglomerated and precipitated out of solution, rendering it inactive. 2. Impurities: Impurities in reagents or solvents can promote decomposition. 3. Inappropriate Solvent: Some solvents, anecdotally THF, may promote this under certain conditions.[11][18] | 1. Ensure rigorous exclusion of oxygen. Use appropriate ligands to stabilize the Pd(0) species. 2. Use high-purity, anhydrous, and degassed reagents and solvents. 3. Consider switching solvents (e.g., to DMF or neat amine). |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of Oxygen: O₂ promotes the copper-mediated oxidative dimerization of the alkyne.[11] 2. High Copper Loading: Excess copper can favor the homocoupling pathway. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction. 2. Reduce the amount of copper co-catalyst or switch to a copper-free protocol.[11][12] Slow addition of the alkyne can also help maintain a low concentration, disfavoring dimerization.[19] |
Applications in Research and Drug Development
The Sonogashira coupling is a cornerstone reaction in medicinal chemistry and materials science.[20][21] Its ability to introduce a rigid alkyne linker into molecular scaffolds is highly valuable for structure-activity relationship (SAR) studies and for constructing conjugated systems.
-
Pharmaceuticals: The reaction has been employed in the synthesis of numerous commercial drugs and clinical candidates. Examples include the synthesis of Tazarotene (a treatment for psoriasis) and Altinicline (a nicotinic receptor agonist).[1]
-
Natural Product Synthesis: It is a key step in the total synthesis of complex natural products, particularly those containing enyne or enediyne moieties.[6]
-
Organic Materials: The reaction is widely used to synthesize conjugated polymers like poly(phenyleneethynylene)s (PPEs), which have applications in organic electronics and sensor technology.[8]
By understanding the fundamental principles and mastering the practical protocols, researchers can effectively leverage the Sonogashira coupling to accelerate discovery in these critical fields.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]
- 11. benchchem.com [benchchem.com]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. books.lucp.net [books.lucp.net]
- 17. reddit.com [reddit.com]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: Designing Advanced Fluorescent Probes with (4-Ethynylphenyl)boronic acid
Abstract
This comprehensive guide details the strategic use of (4-Ethynylphenyl)boronic acid (4-EBPB) as a uniquely versatile building block in the design and synthesis of high-performance fluorescent probes. 4-EBPB offers a dual-functionality scaffold, enabling elegant and efficient probe construction through orthogonal chemical reactions. The boronic acid moiety serves as a dynamic recognition site for biologically significant analytes like reactive oxygen species (ROS), while the terminal alkyne provides a reactive handle for robust conjugation to a wide array of fluorophores via Sonogashira cross-coupling. This document provides the foundational principles, detailed synthesis and application protocols, and expert insights for researchers in chemical biology, diagnostics, and drug development.
Introduction: The Strategic Advantage of this compound
In the field of molecular sensing, the rational design of fluorescent probes hinges on the seamless integration of a fluorophore (signal transducer) and a recognition moiety (analyte binder). This compound has emerged as a superior linker-recognition molecule due to its distinct chemical functionalities.
-
The Boronic Acid Group: This Lewis acidic functional group is the cornerstone of detection. It can reversibly bind with 1,2- or 1,3-diols, a principle widely used for carbohydrate sensing.[1][2][3] More critically for this guide, boronic acids and their ester derivatives are exceptionally reactive towards specific reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻).[4][5][6] This reaction is typically an irreversible oxidative transformation of the C-B bond to a C-O bond, which forms a phenol. This conversion induces a profound change in the electronic properties of the attached fluorophore, leading to a distinct, measurable change in fluorescence.[5]
-
The Ethynyl Group: The terminal alkyne on 4-EBPB is a powerful handle for molecular construction. It is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[7][8] This reaction allows for the formation of a stable carbon-carbon bond with an aryl or vinyl halide-functionalized fluorophore under mild conditions, ensuring high yields and preserving the delicate structure of the fluorescent core.[7][9]
This dual nature allows for a modular and powerful approach to probe design, which will be explored in the following sections.
Core Principles of Probe Design and Signaling
The functionality of probes built with 4-EBPB is most often governed by the Photoinduced Electron Transfer (PeT) mechanism.[10][11][12] Understanding this principle is critical to interpreting probe behavior and designing new sensors.
The "Off-On" Switching Mechanism via PeT
In a typical 4-EBPB-based probe, the boronic acid moiety acts as an electron-rich quenching group.
-
"Off" State (Quenched): Before reacting with an analyte, the boronic acid group can donate an electron to the photo-excited fluorophore.[11][13] This electron transfer process provides a non-radiative pathway for the excited fluorophore to return to its ground state, effectively quenching its fluorescence.[10][12][14]
-
"On" State (Fluorescent): When the probe encounters its target analyte (e.g., H₂O₂), the boronic acid is oxidized to a phenol. The resulting hydroxyl group is significantly less electron-donating than the original boronic acid. This change in electronic character inhibits the PeT process.[11] Consequently, the non-radiative decay pathway is blocked, forcing the excited fluorophore to relax by emitting a photon, thus "turning on" the fluorescence.[13]
Diagram: Photoinduced Electron Transfer (PeT) Signaling
Caption: PeT mechanism in 4-EBPB probes.
Application Note: Synthesis of a Naphthalimide-Based H₂O₂ Probe
This section provides a detailed protocol for the synthesis of a representative fluorescent probe, Naph-EBPB , for the detection of hydrogen peroxide. The synthesis utilizes a Sonogashira cross-coupling reaction.
Rationale for Component Selection
-
Fluorophore: 4-Bromo-N-butyl-1,8-naphthalimide is chosen as the fluorescent reporter. Naphthalimides are known for their high quantum yields, excellent photostability, and large Stokes shifts, making them ideal for bio-imaging applications. The bromo-functionalization provides the necessary handle for the Sonogashira coupling.
-
Linker/Recognition: this compound (4-EBPB) serves as the combined linker and H₂O₂-recognition moiety.
Reaction Scheme
Caption: Sonogashira coupling for Naph-EBPB synthesis.
Detailed Synthesis Protocol
Materials:
-
4-Bromo-N-butyl-1,8-naphthalimide (1.0 eq)
-
This compound (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 eq)
-
Copper(I) iodide [CuI] (0.10 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Standard Schlenk line and glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol)
Procedure:
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add 4-Bromo-N-butyl-1,8-naphthalimide (e.g., 334 mg, 1.0 mmol), this compound (175 mg, 1.2 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (19 mg, 0.10 mmol).
-
Expert Insight: The flask must be rigorously dried and purged with an inert gas. Palladium catalysts are sensitive to oxygen, and moisture can lead to unwanted side reactions like Glaser homocoupling of the alkyne.[7]
-
-
Solvent and Base Addition: Add 20 mL of anhydrous, degassed THF to the flask via syringe. Follow with the addition of triethylamine (0.42 mL, 3.0 mmol).
-
Causality: TEA acts as a base to deprotonate the terminal alkyne, forming the reactive copper(I) acetylide intermediate, and also to neutralize the HBr generated during the catalytic cycle.[8]
-
-
Reaction Execution: Heat the reaction mixture to 60 °C and stir under argon for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Self-Validation: The disappearance of the starting 4-bromo-naphthalimide spot on the TLC plate indicates reaction completion.
-
-
Workup: After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst residues. Wash the pad with dichloromethane (DCM). Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography. A gradient elution system, for example, from 100% DCM to 98:2 DCM/Methanol, is typically effective.
-
Expert Insight: The desired product, Naph-EBPB, will typically appear as a bright yellow fluorescent spot under UV light.
-
-
Characterization: Collect the pure fractions and evaporate the solvent. Dry the resulting yellow solid under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Protocol: In Vitro Detection of Hydrogen Peroxide
This protocol describes how to use the synthesized Naph-EBPB probe for the fluorometric detection of H₂O₂ in an aqueous buffer system.
Materials:
-
Naph-EBPB stock solution (1 mM in DMSO)
-
Hydrogen peroxide (H₂O₂) solution (30% w/w, requires careful dilution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (black, clear bottom for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of Naph-EBPB (e.g., 10 µM) by diluting the DMSO stock in PBS (pH 7.4).
-
Prepare a series of H₂O₂ dilutions in PBS ranging from 0 to 100 µM.
-
Expert Insight: Prepare H₂O₂ dilutions fresh before each experiment, as it can be unstable in solution. The final concentration of DMSO in the assay should be kept low (<1%) to avoid solvent effects on fluorescence.
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of the 10 µM Naph-EBPB working solution to each well.
-
Add 100 µL of the different H₂O₂ dilutions to the respective wells. Include a "blank" well with only PBS and a "probe only" control well.
-
The final concentration of the probe in each well will be 5 µM.
-
-
Incubation: Incubate the plate at 37 °C for 30 minutes, protected from light.
-
Causality: The incubation period allows for the complete reaction between the probe and H₂O₂. The optimal time may need to be determined empirically.
-
-
Fluorescence Measurement:
-
Set the fluorescence plate reader with the appropriate excitation and emission wavelengths for the Naph-EBPB probe's "on" state (the phenolate product). For a naphthalimide fluorophore, this would typically be in the range of λ_ex ≈ 440 nm and λ_em ≈ 540 nm.
-
Record the fluorescence intensity (I) for each well. Also, record the intensity of the "probe only" control (I₀).
-
-
Data Analysis:
-
Plot the fluorescence enhancement (I/I₀) against the concentration of H₂O₂.
-
Calculate the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.
-
Expected Results & Data Presentation
The experiment should yield a dose-dependent increase in fluorescence intensity upon the addition of H₂O₂. The data can be summarized in a table.
| Parameter | Value | Rationale |
| Probe | Naph-EBPB | Naphthalimide fluorophore with 4-EBPB sensor |
| Analyte | Hydrogen Peroxide (H₂O₂) | Key Reactive Oxygen Species |
| λ_ex / λ_em | ~440 nm / ~540 nm | Typical for naphthalimide-based fluorophores |
| Fluorescence Change | "Turn-On" | Oxidation of boronate inhibits PeT quenching[5][11] |
| Linear Range | e.g., 0.5 - 20 µM | Effective concentration range for quantification |
| Limit of Detection | e.g., ~100 nM | Demonstrates high sensitivity of the probe |
| Selectivity | High against other ROS | The boronate-to-phenol conversion is specific to strong oxidants like H₂O₂ and ONOO⁻[6] |
Troubleshooting and Expert Insights
-
Low Synthesis Yield: If the Sonogashira coupling yield is low, ensure all reagents and solvents are truly anhydrous and the system is free of oxygen. Consider using a different palladium catalyst/ligand system, such as Pd(PPh₃)₄, or increasing the reaction temperature slightly.[8]
-
No Fluorescence Response: Verify the structure of the final probe. If the probe is correct, check the pH of the buffer. The boronate-to-phenol reaction is pH-dependent. Also, confirm the activity of your H₂O₂ stock.
-
High Background Fluorescence: This may indicate premature oxidation of the probe or the presence of fluorescent impurities. Re-purify the probe using column chromatography or recrystallization. Ensure the probe is stored protected from light and air.
Conclusion
This compound is a powerful and versatile tool for the modular design of fluorescent probes. Its orthogonal reactive sites—the boronic acid for sensing and the alkyne for conjugation—allow for the straightforward synthesis of sophisticated sensors for important biological analytes like H₂O₂. The principles and protocols outlined in this guide provide a solid foundation for researchers to develop and apply novel fluorescent probes in a wide range of scientific disciplines.
References
- 1. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient Synthesis of Fluorescent Alkynyl C-Nucleosides via Sonogashira Coupling for the Preparation of DNA-based Polyfluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Studies of Photoinduced Electron Transfer (PET) and Energy Migration in a Conjugated Polymer System for Fluorescence “Turn-on” Chemosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Functionalization of Nanoparticles with (4-Ethynylphenyl)boronic acid pinacol ester
Introduction: A Bifunctional Ligand for Advanced Nanomaterial Design
The surface functionalization of nanoparticles is a critical step in tailoring their properties for a vast array of applications, from targeted drug delivery and biomedical imaging to catalysis and sensing.[1][2][3] The choice of ligand is paramount, as it dictates the nanoparticle's stability, biocompatibility, and interaction with its environment. (4-Ethynylphenyl)boronic acid pinacol ester emerges as a particularly powerful and versatile ligand due to its bifunctional nature. This molecule possesses two key reactive groups: an ethynyl group and a boronic acid pinacol ester.
The terminal ethynyl group is a gateway to "click chemistry," most notably the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4][5][6][7] This allows for the covalent attachment of a wide range of molecules, including fluorescent dyes, targeting ligands, and therapeutic agents, with high specificity and yield.[4][5]
The boronic acid pinacol ester moiety offers a distinct set of functionalities. Boronic acids are known for their ability to form reversible covalent bonds with cis-diols, which are present in many biologically important molecules such as saccharides, glycoproteins, and ribonucleosides.[8][9][10] This interaction is the basis for glucose sensing and the targeted delivery of drugs to specific cells.[11][12] Furthermore, the boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, a powerful carbon-carbon bond-forming reaction, enabling the attachment of aryl groups to the nanoparticle surface.[13][14][15][16]
This guide provides a comprehensive overview of the principles and protocols for the functionalization of nanoparticles using this compound pinacol ester, empowering researchers to harness the full potential of this versatile ligand.
Core Principles: Understanding the Chemistry
The successful functionalization of nanoparticles with this compound pinacol ester hinges on a solid understanding of the underlying chemical reactions. The choice of reaction pathway will depend on the nature of the nanoparticle core (e.g., gold, iron oxide, silica) and the desired final application.
Mechanism 1: Thiol-Based Self-Assembled Monolayers (SAMs) on Gold Nanoparticles
For noble metal nanoparticles, particularly gold (AuNPs), the most straightforward functionalization strategy involves the formation of a self-assembled monolayer (SAM). While this compound pinacol ester does not contain a thiol group for direct binding to gold, a common approach is to co-functionalize the nanoparticle with a thiol-containing linker molecule. Alternatively, a thiol-terminated version of the ligand can be synthesized.
Mechanism 2: Silanization of Oxide-Based Nanoparticles
For nanoparticles with hydroxyl groups on their surface, such as silica (SiO₂) and iron oxide (Fe₃O₄) nanoparticles, covalent attachment is typically achieved through silanization. An aminosilane, such as (3-Aminopropyl)triethoxysilane (APTES), is first used to introduce amine groups onto the nanoparticle surface. These amine groups can then be coupled to the boronic acid pinacol ester, often through amide bond formation.
Post-Functionalization Reactions: Unleashing the Bifunctionality
Once the nanoparticles are coated with this compound pinacol ester, the two key functional groups are available for subsequent reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The ethynyl group readily reacts with azide-containing molecules in the presence of a copper(I) catalyst to form a stable triazole linkage. This is a cornerstone of click chemistry, valued for its high efficiency and orthogonality.[4][5][7]
-
Suzuki-Miyaura Cross-Coupling: The boronic acid pinacol ester can undergo a palladium-catalyzed cross-coupling reaction with aryl halides. This enables the introduction of a wide range of aromatic functionalities to the nanoparticle surface.[13][14][15]
-
Diol Binding: The boronic acid group can form reversible covalent bonds with molecules containing cis-diols, such as sugars.[8][9][10] This interaction is pH-dependent and forms the basis for applications in sensing and targeted delivery.[11][12]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the functionalization of gold and silica nanoparticles with this compound pinacol ester and subsequent post-functionalization modifications.
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs)
This protocol describes a ligand exchange method for functionalizing citrate-stabilized AuNPs.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs, e.g., 20 nm)
-
This compound pinacol ester
-
Thiol-polyethylene glycol (thiol-PEG) as a co-ligand (optional, for improved stability)
-
Ethanol
-
Deionized (DI) water
Procedure:
-
Ligand Solution Preparation: Prepare a 1 mM solution of this compound pinacol ester in ethanol. If using a co-ligand, prepare a mixed solution with the desired molar ratio (e.g., 10:1 thiol-PEG to boronic acid ester).
-
Ligand Exchange: To 10 mL of the AuNP suspension, add 100 µL of the ligand solution.
-
Incubation: Gently stir the mixture at room temperature for 24 hours to allow for complete ligand exchange.
-
Purification: Centrifuge the functionalized AuNPs to form a pellet. Carefully remove the supernatant and resuspend the pellet in fresh ethanol. Repeat this washing step three times to remove any unbound ligands.
-
Final Suspension: Resuspend the final washed AuNPs in the desired solvent (e.g., ethanol, DI water) for storage and further use.
Workflow for Gold Nanoparticle Functionalization
Caption: Workflow for AuNP functionalization.
Protocol 2: Functionalization of Silica Nanoparticles (SiO₂ NPs)
This protocol outlines a two-step process involving silanization followed by amide coupling.
Materials:
-
Silica nanoparticles (SiO₂ NPs)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
This compound pinacol ester
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Toluene (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethanol
-
DI water
Procedure: Step 1: Silanization with APTES
-
Disperse 100 mg of SiO₂ NPs in 50 mL of anhydrous toluene.
-
Add 1 mL of APTES to the suspension.
-
Reflux the mixture at 110°C for 12 hours under a nitrogen atmosphere.
-
Cool the mixture to room temperature and collect the amine-functionalized SiO₂ NPs by centrifugation.
-
Wash the nanoparticles thoroughly with toluene and then ethanol to remove excess APTES.
-
Dry the amine-functionalized SiO₂ NPs under vacuum.
Step 2: Amide Coupling
-
Activate the carboxylic acid (if the boronic acid ester has been modified to have one) or directly couple if a suitable linker is used. For this example, we assume a carboxylic acid is available for coupling.
-
Disperse 50 mg of the amine-functionalized SiO₂ NPs in 20 mL of anhydrous DMF.
-
In a separate flask, dissolve a 1.2 molar excess of this compound pinacol ester (assuming it has a carboxylic acid group), DCC, and NHS in 10 mL of anhydrous DMF. Stir for 30 minutes at 0°C to activate the carboxylic acid.
-
Add the activated boronic acid solution to the SiO₂ NP suspension.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Collect the functionalized SiO₂ NPs by centrifugation.
-
Wash the nanoparticles extensively with DMF and then ethanol to remove unreacted reagents.
-
Dry the final product under vacuum.
Workflow for Silica Nanoparticle Functionalization
Caption: Workflow for SiO₂ NP functionalization.
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm successful functionalization and to understand the properties of the modified nanoparticles.[1][3][17][18]
| Technique | Purpose | Expected Outcome |
| Transmission Electron Microscopy (TEM) | To determine the size, shape, and morphology of the nanoparticles. | Minimal changes in core morphology after functionalization. |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and surface charge (zeta potential). | An increase in hydrodynamic diameter and a change in zeta potential upon functionalization. |
| UV-Vis Spectroscopy | To monitor changes in the surface plasmon resonance (for AuNPs) or absorbance. | A red-shift in the plasmon peak of AuNPs indicates a change in the local refractive index due to ligand binding. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present on the nanoparticle surface. | Appearance of characteristic peaks for the ethynyl (around 2100 cm⁻¹) and boronic ester groups. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the nanoparticle surface. | Presence of boron and nitrogen (from the triazole ring after click chemistry) signals. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the attached ligands. | Requires cleavage of the ligand from the nanoparticle surface or the use of solid-state NMR. |
Applications in Drug Development and Research
The unique properties of nanoparticles functionalized with this compound pinacol ester open up a wide range of applications:
-
Targeted Drug Delivery: The boronic acid moiety can be used to target cells that overexpress sialic acid residues on their surface, which are common in many types of cancer.[12][19] The ethynyl group can then be used to attach a cytotoxic drug via click chemistry.[6][7]
-
Glucose Sensing: The reversible binding of glucose to the boronic acid group can cause a change in the nanoparticle's optical or electronic properties, enabling the development of sensitive glucose sensors.[11]
-
Dual-Modal Imaging: The nanoparticle core (e.g., iron oxide for MRI) can provide one imaging modality, while a fluorescent dye attached to the ethynyl group via click chemistry can provide a second (optical) imaging modality.
-
Catalysis: Gold nanoparticles are known to have catalytic activity, and the functionalization can be used to modulate this activity or to introduce a second catalytic site.[13][14][15][16]
Conclusion: A Versatile Platform for Nanomaterial Innovation
The functionalization of nanoparticles with this compound pinacol ester provides a robust and versatile platform for the development of advanced nanomaterials. The dual functionality of this ligand allows for a wide range of subsequent modifications, enabling the creation of highly tailored nanoparticles for specific applications in drug delivery, diagnostics, and catalysis. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the exciting possibilities of this powerful functionalization strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. Functionalized nanoparticles: Tailoring properties through surface energetics and coordination chemistry for advanced biomedical applications - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. irjweb.com [irjweb.com]
- 5. Click-chemistry for nanoparticle-modification - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Click Chemistry in Nano-Drug Delivery - CD Bioparticles [cd-bioparticles.net]
- 7. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Boronic-Acid-Modified Nanomaterials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fabrication of boronic acid-functionalized nanoparticles via boronic acid–diol complexation for drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Targeted Nanoparticles Assembled via Complexation of Boronic Acid-Containing Targeting Moieties to Diol-Containing Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Facile synthesis of highly stable gold nanoparticles and their unexpected excellent catalytic activity for Suzuki-Miyaura cross-coupling reaction in water. | Semantic Scholar [semanticscholar.org]
- 15. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 16. Suzuki-Miyaura cross-coupling reactions over gold nanoparticles supported on CuO-ZnO metal oxide in aqueous medium | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 17. spiedigitallibrary.org [spiedigitallibrary.org]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. frontiersin.org [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Homocoupling of (4-Ethynylphenyl)boronic Acid in Suzuki Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and process development professionals who are utilizing (4-Ethynylphenyl)boronic acid and encountering challenges with homocoupling side reactions. As a multifunctional reagent, this compound is a valuable building block, but its terminal alkyne and boronic acid moieties present unique and competing reactive pathways.
This document provides in-depth troubleshooting advice, scientifically-grounded explanations for common issues, and optimized protocols to ensure the success and reproducibility of your reactions.
Troubleshooting Guide: Diagnosing and Solving Homocoupling
This section addresses the most common issues encountered when using this compound in Suzuki couplings. The question-and-answer format is designed to help you quickly identify the root cause of your problem and implement an effective solution.
Q1: My primary byproduct is a diyne, 1,4-bis(4-ethynylphenyl)buta-1,3-diyne. What is causing this and how can I prevent it?
A1: Root Cause Analysis & Solution
The formation of a diyne byproduct points directly to an oxidative homocoupling of the terminal alkyne, a reaction commonly known as Glaser-Hay coupling . This side reaction is distinct from the homocoupling of the boronic acid moiety and is typically promoted by the presence of oxygen and trace amounts of copper.[1] The palladium catalyst itself, particularly in its Pd(II) state, can also facilitate this process.
Solutions:
-
Rigorous Deoxygenation is Critical: The primary culprit for Glaser coupling is dissolved molecular oxygen.[1] Standard inert gas blanketing is often insufficient.
-
Protocol: Before adding the palladium catalyst, sparge your solvent and reaction mixture with a stream of high-purity argon or nitrogen for a minimum of 20-30 minutes. For maximum efficiency, utilize the freeze-pump-thaw technique (three cycles) for complete oxygen removal. Maintain a positive pressure of inert gas throughout the entire reaction.[2][3]
-
-
Scrutinize for Copper Contamination: Copper salts are highly efficient catalysts for Glaser coupling. Contamination can arise from reagents, glassware, or even the palladium catalyst itself.
-
Action: Use high-purity reagents and acid-washed glassware. If diyne formation persists, consider adding a copper chelator like neocuproine to the reaction mixture.
-
-
Choice of Base: While a base is necessary to activate the boronic acid for transmetalation, certain bases can exacerbate alkyne homocoupling.
-
Recommendation: Mild inorganic bases are generally preferred. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points. Avoid using copper-based reagents or bases that may have copper impurities.
-
Q2: I'm observing significant formation of 4,4'-diethynylbiphenyl. What leads to this byproduct?
A2: Root Cause Analysis & Solution
The formation of 4,4'-diethynylbiphenyl is the result of the classic homocoupling of two molecules of this compound . This side reaction is a common challenge in Suzuki couplings and is primarily promoted by Pd(II) species in the presence of oxygen.[4][5][6]
Solutions:
-
Catalyst Selection & Pre-activation: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it can react directly with the boronic acid to form the homocoupled product before the catalytic cycle begins.[4][6]
-
Ligand Selection is Key: The choice of phosphine ligand has a profound impact on the rates of the desired cross-coupling versus the undesired homocoupling.
-
Expert Insight: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or RuPhos accelerate the reductive elimination step, which is the final step in forming your desired product.[8][9] A faster reductive elimination minimizes the opportunity for a second boronic acid molecule to transmetalate and subsequently homocouple.
-
-
Control Reaction Kinetics: A high concentration of boronic acid at the beginning of the reaction can favor homocoupling.
-
Strategy: Consider a slow addition of the this compound solution to the reaction mixture over a period of time using a syringe pump. This maintains a low instantaneous concentration of the boronic acid, favoring cross-coupling with the aryl halide.
-
Visualizing the Competing Reaction Pathways
To better understand the challenges, it is helpful to visualize the desired catalytic cycle alongside the primary homocoupling side reaction.
Caption: Desired Suzuki pathway vs. competing Glaser coupling.
Frequently Asked Questions (FAQs)
-
FAQ 1: How can I assess the quality of my this compound before use?
-
This compound can be susceptible to protodeboronation (loss of the B(OH)₂ group) and trimerization to its boroxine form upon storage.[10][11][12] It is highly recommended to check the purity by ¹H NMR before use. Look for the characteristic alkyne proton singlet and ensure the absence of significant benzene signals which would indicate protodeboronation. Storing the material under anhydrous and inert conditions is crucial.
-
-
FAQ 2: Is it beneficial to protect the terminal alkyne?
-
Yes, protecting the terminal alkyne, for example as a trimethylsilyl (TMS) ether, is a very effective strategy to completely prevent Glaser homocoupling. The TMS group can be easily removed post-coupling under mild conditions (e.g., with K₂CO₃ in methanol or TBAF). This adds extra steps to your synthesis but provides a robust solution if other methods fail.
-
-
FAQ 3: What is a good starting point for reaction conditions?
-
A reliable starting point is to use a Pd₂(dba)₃/SPhos catalyst system, K₃PO₄ as the base, and a rigorously deoxygenated solvent system like 1,4-dioxane/water (10:1) at 80-100 °C.[9] See the detailed protocol below for a comprehensive procedure.
-
Optimized Experimental Protocol
This protocol is designed to minimize both Glaser and boronic acid homocoupling.
Materials:
-
Aryl Halide (Ar-X) (1.0 eq)
-
This compound (1.2-1.5 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2.2-4.4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 eq)
-
Anhydrous, deoxygenated 1,4-Dioxane and Water
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Catalyst/Ligand Addition: Under a positive flow of inert gas, add the Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add the deoxygenated 1,4-dioxane and water via cannula or syringe. The solvent should be deoxygenated beforehand by sparging with argon for at least 30 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting aryl halide is consumed.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Decision Workflow
Use this flowchart to systematically diagnose and resolve issues in your reaction.
Caption: A workflow for troubleshooting homocoupling issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. amcrasto.wordpress.com [amcrasto.wordpress.com]
Technical Support Center: Optimizing Coupling Reactions of (4-Ethynylphenyl)boronic Acid
Welcome to the technical support center for optimizing reaction conditions for (4-Ethynylphenyl)boronic acid coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your Suzuki and Sonogashira coupling experiments.
Introduction to this compound Couplings
This compound is a versatile bifunctional reagent, featuring both a boronic acid and a terminal alkyne. This unique structure allows for selective participation in various cross-coupling reactions, primarily Suzuki-Miyaura coupling at the boronic acid moiety and Sonogashira coupling at the ethynyl group. The ability to perform these reactions selectively or sequentially makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[1][2]
This guide will provide a structured approach to troubleshooting and optimizing these critical transformations.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your coupling reactions with this compound.
Issue 1: Low to No Yield of the Desired Product in Suzuki Coupling
Question: I am performing a Suzuki coupling with this compound and an aryl halide, but I am observing very low or no formation of my desired biaryl product. What are the likely causes and how can I fix this?
Answer: Low or no yield in a Suzuki coupling can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Here is a systematic approach to troubleshooting this issue:
1. Catalyst Integrity and Activity:
-
Cause: The active Pd(0) species is prone to oxidation and can decompose, appearing as palladium black.[3][4] If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.
-
Solution:
-
Ensure your palladium source is fresh and has been stored under an inert atmosphere.
-
If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure your reaction conditions facilitate its reduction to Pd(0).
-
Consider using more robust, air-stable precatalysts, such as those incorporating Buchwald ligands (e.g., XPhos Pd G3).[4]
-
2. Inadequate Inert Atmosphere:
-
Cause: Oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the Pd(0) catalyst.[4][5][6]
-
Solution:
-
Thoroughly degas your solvent(s) by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Assemble your reaction under a positive pressure of an inert gas using Schlenk techniques or a glovebox.[3]
-
3. Suboptimal Base Selection and Role:
-
Cause: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step.[7][8][9][10] An inappropriate base (too weak or too strong) or insufficient equivalents can stall the reaction.
-
Solution:
-
For standard Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective.[4][11]
-
The strength of the base can influence the reaction rate; stronger bases can sometimes accelerate the coupling.[12]
-
Ensure the base is finely powdered and dry for anhydrous reactions to maximize its reactivity.[4]
-
4. Solvent System Issues:
-
Cause: Poor solubility of reactants or the catalyst in the chosen solvent system can lead to a sluggish or incomplete reaction.
-
Solution:
-
A mixture of an organic solvent (e.g., toluene, dioxane, THF) and an aqueous basic solution is common for Suzuki couplings.[13][14]
-
For substrates with poor solubility, consider using solvents like DMF or DME.[13][14]
-
Vigorous stirring is essential in biphasic systems to ensure efficient mixing and facilitate the reaction at the interface.[4]
-
Issue 2: Significant Formation of Side Products
Question: My reaction is proceeding, but I am getting a significant amount of side products, mainly the homocoupling of this compound and protodeboronation. How can I suppress these unwanted reactions?
Answer: The formation of homocoupling and protodeboronation products are common challenges in Suzuki couplings. Here’s how to address them:
1. Homocoupling of this compound:
-
Cause: This side reaction, leading to the formation of 1,4-diethynylbenzene, is often promoted by the presence of oxygen, which can facilitate an oxidative coupling pathway.[5][6] It can also be influenced by the choice of catalyst and reaction temperature.
-
Solution:
-
Rigorous Exclusion of Oxygen: As detailed in Issue 1, maintaining a strictly inert atmosphere is the most critical step to prevent homocoupling.[6]
-
Temperature Control: Avoid excessively high temperatures, which can sometimes favor side reactions.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thus disfavoring the bimolecular homocoupling reaction.
-
2. Protodeboronation:
-
Cause: Protodeboronation is the replacement of the -B(OH)₂ group with a hydrogen atom, resulting in the formation of phenylacetylene. This is a common side reaction, particularly with electron-rich or heteroaryl boronic acids, and is often accelerated by strong bases and the presence of water.[4][15]
-
Solution:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[4][10]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[4]
-
Use of Boronic Esters: Protecting the boronic acid as a pinacol ester this compound pinacol ester) can enhance its stability and reduce the rate of protodeboronation.[15][16]
-
| Side Product | Common Cause | Primary Solution |
| Homocoupling Product | Presence of Oxygen | Rigorous degassing and use of inert atmosphere[6] |
| Protodeboronation Product | Strong base, presence of water | Use a milder base (e.g., KF) or switch to anhydrous conditions[4] |
Issue 3: My Sonogashira Coupling is Sluggish or Failing
Question: I am attempting a Sonogashira coupling using the ethynyl group of this compound, but the reaction is not going to completion. What should I troubleshoot?
Answer: A failing Sonogashira coupling often points to issues with the catalysts, base, or reaction environment.
1. Catalyst Deactivation (Palladium and Copper):
-
Cause: The Pd(0) catalyst is oxygen-sensitive.[3] The copper(I) co-catalyst (typically CuI) is also susceptible to oxidation, which can inhibit the reaction.[3]
-
Solution:
-
Use fresh, high-purity Pd and Cu catalysts.
-
Ensure a strictly inert atmosphere throughout the reaction setup and duration.[3]
-
2. Ineffective Base:
-
Cause: The amine base (e.g., triethylamine, diisopropylamine) is crucial for deprotonating the terminal alkyne, a key step in the catalytic cycle.[17][18] The base should be anhydrous and free of oxidation products.
-
Solution:
-
Use a freshly distilled or newly opened bottle of the amine base.[3]
-
The choice of amine can be critical; sometimes switching from triethylamine to a bulkier base like diisopropylethylamine (DIPEA) can be beneficial.
-
3. Alkyne Homocoupling (Glaser Coupling):
-
Cause: A common side reaction in Sonogashira couplings is the copper-mediated homocoupling of the terminal alkyne.[19]
-
Solution:
-
Minimize Copper Loading: Use the minimum effective amount of the copper co-catalyst.
-
Slow Addition: Slowly adding the alkyne-containing reactant can keep its concentration low, disfavoring homocoupling.[3]
-
Copper-Free Conditions: If homocoupling is a persistent issue, consider a copper-free Sonogashira protocol.[3][17][20] These methods often require a different choice of ligand and base.
-
Frequently Asked Questions (FAQs)
Q1: Can I perform a Suzuki coupling without affecting the terminal alkyne on this compound?
A1: Yes, the Suzuki coupling is highly selective for the boronic acid moiety. The reaction conditions for a standard Suzuki coupling (Pd catalyst, base, aryl halide) do not typically affect the terminal alkyne. This selectivity allows for subsequent functionalization of the alkyne group in a later step.
Q2: What is the best palladium catalyst and ligand combination to start with for a Suzuki coupling of this compound?
A2: A good starting point for many Suzuki couplings is Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand such as PPh₃.[21] For more challenging substrates or to improve reaction efficiency, consider using more advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) developed by the Buchwald group.[22][23]
Q3: How can I monitor the progress of my coupling reaction?
A3: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture (under inert atmosphere if necessary) and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Quantitative NMR (qNMR) can also be a powerful tool for monitoring the consumption of starting materials and the formation of the product.[24][25][26]
Q4: My boronic acid seems to be degrading upon storage. How can I ensure its quality?
A4: this compound should be stored at 2-8 °C under dry conditions.[1] Boronic acids can be susceptible to degradation over time. One way to improve stability for long-term storage or for use in reactions prone to protodeboronation is to convert it to its pinacol ester derivative, which is generally more stable.[15]
Visualizing the Workflow
General Suzuki Coupling Workflow
Caption: A typical workflow for a Suzuki coupling experiment.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yield in coupling reactions.
References
- 1. 4-Ethynylphenylboronic acid | [frontierspecialtychemicals.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 18. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 19. gold-chemistry.org [gold-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. m.youtube.com [m.youtube.com]
- 22. scite.ai [scite.ai]
- 23. Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 25. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 26. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude (4-Ethynylphenyl)boronic acid
Welcome to the technical support center for the purification of crude (4-Ethynylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for obtaining high-purity this compound, a critical building block in medicinal chemistry and materials science.
Introduction: The Challenge of Purifying this compound
This compound is a bifunctional molecule, presenting the unique purification challenges associated with both a terminal alkyne and a boronic acid. Its purification is often complicated by its propensity for protodeboronation, oxidation, and potential polymerization of the ethynyl group, particularly under harsh conditions. Furthermore, common synthetic routes can introduce a variety of impurities that require targeted removal strategies. This guide provides a systematic approach to troubleshooting and optimizing the purification of this versatile compound.
Understanding the Impurities: What's in Your Crude Mixture?
A successful purification strategy begins with understanding the potential impurities in your crude product. The most common synthetic route to this compound involves a Sonogashira coupling of a protected alkyne (like trimethylsilylacetylene) with a 4-halophenylboronic acid derivative, followed by deprotection.[1]
| Impurity Type | Origin | Potential Impact |
| Homocoupled Alkyne (Diacetylene) | Sonogashira side reaction | Difficult to separate due to similar polarity. Can interfere with subsequent reactions. |
| Residual Palladium Catalyst | Sonogashira reaction | Can catalyze undesired side reactions and is a common contaminant in APIs. |
| Triphenylphosphine/Triphenylphosphine oxide | Ligand for palladium catalyst | Can co-crystallize with the product and complicate NMR analysis. |
| Starting 4-Halophenylboronic Acid Derivative | Incomplete Sonogashira reaction | Can compete in subsequent coupling reactions. |
| Protodeboronated Product (Phenylacetylene) | Decomposition of the boronic acid | A common degradation pathway for arylboronic acids. |
| Boroxine | Anhydride of the boronic acid | Forms upon dehydration and can affect reactivity. |
| Residual Silyl Protecting Groups (e.g., TMS) | Incomplete deprotection | Can interfere with reactions targeting the terminal alkyne. |
| Salts from Deprotection (e.g., K₂CO₃) | Deprotection workup | Generally easy to remove with aqueous washes.[2][3] |
Purification Strategy Overview
The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the experiment. The following flowchart provides a general decision-making framework.
Caption: Purification decision workflow for crude this compound.
Recrystallization: The First Line of Defense
Recrystallization is often the most effective method for purifying solid organic compounds, offering the potential for high purity with minimal product loss if an appropriate solvent system is identified.[4]
Troubleshooting and FAQs
Q1: My crude this compound won't crystallize. What should I do?
-
A1: The problem could be the solvent or the presence of impurities that inhibit crystallization.
-
Solvent Screening: Start with small-scale solvent screening. Good single solvents for arylboronic acids can include water, ethanol, ethyl acetate, or mixtures like ethyl acetate/hexanes or dichloromethane/hexanes.[4][5] For this compound, a solvent system that dissolves the compound when hot but has low solubility when cold is ideal.
-
Trituration: If a suitable recrystallization solvent is not found, try triturating the crude material with a solvent in which the desired product is sparingly soluble but the impurities are more soluble (e.g., cold diethyl ether or a hexanes/ethyl acetate mixture). This can often induce crystallization and remove some impurities.
-
Seeding: If you have a small amount of pure material, adding a seed crystal to a supersaturated solution can initiate crystallization.
-
Q2: I'm getting low recovery after recrystallization. How can I improve it?
-
A2: Low recovery is often due to the product having significant solubility in the cold solvent or using too much solvent.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Optimize Cooling: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of smaller, less pure crystals.
-
Anti-Solvent Addition: If a single solvent system gives poor recovery, consider an anti-solvent recrystallization. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Then, warm the mixture until it is clear again and allow it to cool slowly.
-
Acid-Base Extraction: Exploiting Chemical Handles
Acid-base extraction is a powerful technique for separating acidic or basic compounds from neutral impurities. This compound has two acidic protons: the boronic acid protons and the terminal alkyne proton.
The significant difference in acidity allows for selective deprotonation of the boronic acid.
Caption: Workflow for acid-base extraction of this compound.
Troubleshooting and FAQs
Q1: After adding aqueous base, I'm not seeing a clean separation, or I have an emulsion.
-
A1: Emulsions are common when there are fine particulates or amphiphilic impurities.
-
Add Brine: Add a small amount of saturated aqueous NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break the emulsion.
-
Patience and Gentle Mixing: Avoid vigorous shaking. Instead, gently invert the separatory funnel several times. Allow the mixture to stand for a longer period to allow the layers to separate.
-
Filtration: If an emulsion persists, filtering the entire mixture through a pad of Celite® can sometimes help.
-
Q2: Upon acidification of the aqueous layer, my product oiled out instead of precipitating as a solid.
-
A2: This can happen if the product has a low melting point or if there are impurities present that depress the melting point.
-
Extraction: If the product oils out, extract the acidified aqueous layer with a fresh portion of an organic solvent like ethyl acetate or dichloromethane. The purified product will move into the organic layer, which can then be dried and concentrated.
-
Scratching: Gently scratching the inside of the flask at the interface of the oil and the solution with a glass rod can sometimes induce crystallization.
-
Cooling: Cooling the mixture in an ice bath may promote solidification.
-
Q3: I'm concerned about the stability of the ethynyl group under basic or acidic conditions.
-
A3: This is a valid concern, although terminal alkynes are generally stable to mild aqueous acid and base at room temperature.
-
Use Mild Conditions: Use dilute base (e.g., 1M NaOH) and acid (e.g., 1M HCl) and avoid prolonged exposure.
-
Work at Lower Temperatures: Perform the extraction at room temperature or in an ice bath to minimize the risk of degradation. The boronic acid functionality is more prone to decomposition (protodeboronation) than the ethynyl group under these conditions.
-
Column Chromatography: For a Finer Polish
Column chromatography is a powerful technique for separating compounds with different polarities. However, arylboronic acids can be challenging to purify on standard silica gel due to their acidic nature and tendency to streak or irreversibly bind to the stationary phase.[5]
Troubleshooting and FAQs
Q1: My this compound is streaking badly on the silica gel column.
-
A1: Streaking is often caused by the acidic nature of the boronic acid interacting with the silica gel.
-
Acidify the Mobile Phase: Adding a small amount of acetic acid or formic acid (0.1-1%) to the eluent can suppress the ionization of the boronic acid and lead to sharper bands. However, be cautious during solvent removal, as concentrating the acid with your product can cause degradation.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
-
Boric Acid-Treated Silica: Impregnating the silica gel with boric acid can passivate the active sites and improve the chromatography of boronic esters. This technique may also be beneficial for boronic acids.
-
Q2: I'm not getting good separation between my product and a non-polar impurity (e.g., homocoupled alkyne).
-
A2: This requires optimizing the mobile phase polarity.
-
Shallow Gradient Elution: Start with a low polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity. This will allow the non-polar impurities to elute first, followed by your more polar product.
-
Different Solvent System: Experiment with different solvent systems. For example, a dichloromethane/methanol system may offer different selectivity compared to a hexanes/ethyl acetate system.
-
Q3: My product seems to be decomposing on the column.
-
A3: Prolonged contact with silica gel can lead to degradation.
-
Work Quickly: Do not let the column run dry and collect fractions promptly.
-
Use a Plug of Silica: If you only need to remove highly polar or non-polar impurities, a short plug of silica gel (flash filtration) may be sufficient and will minimize contact time.
-
Protect as a Boronate Ester: A common strategy for unstable boronic acids is to protect them as a more stable ester (e.g., a pinacol ester), purify the ester by chromatography, and then deprotect to obtain the pure boronic acid.[8]
-
Experimental Protocol: Column Chromatography of this compound Pinacol Ester
This protocol is for the purification of the more stable pinacol ester, which can then be deprotected to the desired boronic acid.
-
Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 hexanes:ethyl acetate).
-
Packing: Pack a column with the silica gel slurry.
-
Loading: Dissolve the crude pinacol ester in a minimal amount of dichloromethane or the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 2% to 20% ethyl acetate).
-
Monitoring: Monitor the fractions by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Stability and Storage
Pure this compound should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C) to minimize degradation.[9] It is susceptible to oxidation and protodeboronation, especially in the presence of moisture and light.
References
- 1. reddit.com [reddit.com]
- 2. US5780454A - Boronic ester and acid compounds - Google Patents [patents.google.com]
- 3. EP0063321A2 - Process for the purification of crude organic pigments - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Ethynylphenylboronic acid | [frontierspecialtychemicals.com]
How to minimize boroxine anhydride formation from (4-Ethynylphenyl)boronic acid
Welcome to the technical support guide for (4-Ethynylphenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to address common challenges and questions related to the handling, storage, and use of this versatile reagent. Our goal is to provide you with the technical insights and practical protocols necessary to ensure the integrity of your starting material and the success of your synthetic endeavors.
Introduction: The Boronic Acid ⇌ Boroxine Equilibrium
A primary challenge in working with this compound, like many arylboronic acids, is its propensity to undergo dehydration to form a cyclic trimeric anhydride, known as a boroxine. This is a reversible, entropically driven process where three molecules of the boronic acid condense, releasing three molecules of water.[1][2][3]
Understanding and controlling this equilibrium is critical for accurate stoichiometry and reaction reproducibility. The presence of boroxine is not always detrimental—it can act as a stable precursor that hydrolyzes in situ to the active boronic acid under typical aqueous reaction conditions, such as in Suzuki-Miyaura coupling.[4][5] In some cases, the boroxine may even lead to faster transmetalation rates compared to the free boronic acid.[6] However, relying on an unknown mixture of acid and anhydride can lead to inconsistent results and makes it difficult to determine the precise amount of active reagent.[7]
This guide provides actionable strategies to minimize unintended boroxine formation, quantify its presence, and ensure consistent reactivity in your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: How can I tell if my this compound has formed the boroxine anhydride?
A solid sample of this compound that has partially or fully converted to its boroxine may not show any visible change. The most reliable methods for determining the composition of your sample are spectroscopic.
-
NMR Spectroscopy: ¹H and ¹¹B NMR are powerful tools. In ¹H NMR, the signals for the aromatic protons of the boroxine will be slightly different from those of the boronic acid. More definitively, in ¹¹B NMR spectroscopy, the boronic acid and boroxine exhibit distinct chemical shifts. The ¹¹B NMR signal for the boroxine is often broader than that of the corresponding boronic acid.[8]
-
IR Spectroscopy: The boronic acid will have a characteristic broad O-H stretching band. Upon conversion to the boroxine, this band will disappear, and new characteristic vibrations for the B-O-B bonds within the boroxine ring will appear, typically in the range of 680-705 cm⁻¹.[8]
-
HPLC Analysis: Reversed-phase HPLC can be used to separate the more nonpolar boroxine from the boronic acid. Developing a method with a suitable standard can allow for quantification.
Q2: I stored my this compound in the freezer. Is it still good to use?
Storage in a freezer at or below -20°C under an inert atmosphere (e.g., argon or nitrogen) is the recommended procedure to minimize degradation and dehydration over the long term. However, gradual dehydration can still occur, especially if the container has been opened multiple times. It is best practice to analyze a small sample from a newly opened or long-stored bottle to quantify the boronic acid to boroxine ratio before use in a critical reaction (see Protocol 3).
Q3: My Suzuki-Miyaura reaction with this compound is giving low or inconsistent yields. Could boroxine be the cause?
Yes, this is a common issue. If your sample contains a significant amount of boroxine, you may be adding less of the active reagent than your calculations assume. This leads to incorrect stoichiometry. While the boroxine can hydrolyze back to the boronic acid in situ during the reaction, the rate of this hydrolysis and the overall reaction kinetics can be affected.[6][7] To troubleshoot, you can either use a larger excess of the boronic acid reagent or, for more precise control, perform a pre-reaction hydrolysis step as described in Protocol 2 below.
Q4: Can I use anhydrous solvents with this compound? I'm worried it will immediately form the boroxine.
Using anhydrous solvents will shift the equilibrium toward the boroxine.[3] This is an entropically favored process that proceeds even at room temperature in solvents like CDCl₃.[1][2] If your reaction must be run under strictly anhydrous conditions, consider using the more stable pinacol ester derivative of this compound instead. If the free boronic acid must be used, prepare the solution immediately before use and be aware that boroxine formation is likely occurring.
Q5: Is it better to use the boronic acid or its pinacol ester for Suzuki-Miyaura coupling?
Both are effective, but they have different strengths:
-
This compound: Generally more reactive and atom-economical. However, it is susceptible to dehydration (forming boroxine) and protodeboronation (loss of the B(OH)₂ group), especially under basic conditions.[7]
-
This compound pinacol ester: Significantly more stable, easier to handle, purify, and store.[7] It is less prone to premature decomposition. However, it may require hydrolysis to the boronic acid before transmetalation can occur, which can sometimes be the rate-limiting step in the catalytic cycle.[6][9] For base-sensitive substrates or reactions requiring high precision, the pinacol ester is often the superior choice.
Part 2: Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Low Reaction Yield / Incomplete Conversion | Incorrect Stoichiometry: A significant portion of the boronic acid has converted to boroxine, reducing the molar equivalents of the active reagent. | 1. Use a larger excess of the this compound reagent (e.g., increase from 1.2 to 1.5-2.0 equivalents). 2. (Recommended) Perform a controlled in-situ hydrolysis to convert all boroxine back to the active boronic acid before starting the reaction. See Protocol 2 . 3. Quantify the boronic acid/boroxine ratio in your starting material using NMR or HPLC to make precise stoichiometric adjustments. See Protocol 3 . |
| Poor Reproducibility Between Batches | Varying Water Content: The amount of boroxine in the starting material differs from batch to batch, or even within the same bottle over time. | 1. Implement a standard operating procedure (SOP) for all users of this reagent that includes an in-situ hydrolysis step (Protocol 2 ) before each reaction. 2. Purchase smaller quantities of the reagent more frequently to minimize degradation during storage. 3. Consider switching to the more stable this compound pinacol ester for critical applications. |
| Side Product Formation (e.g., Homocoupling) | Reaction Kinetics: The rate of boroxine hydrolysis and subsequent transmetalation may not be well-matched with the rate of oxidative addition, leading to side reactions. | 1. Ensure complete hydrolysis to the boronic acid before adding the palladium catalyst (Protocol 2 ). 2. Re-evaluate reaction conditions (base, solvent, temperature). Sometimes, the presence of a small amount of water is beneficial for the catalytic cycle.[9] |
| Difficulty Dissolving the Reagent | Boroxine Properties: The boroxine anhydride may have different solubility properties compared to the free boronic acid. | 1. Attempt dissolution in the reaction solvent. 2. If solubility remains an issue, perform the hydrolysis step (Protocol 2 ), as the resulting boronic acid may be more soluble in the chosen solvent system. |
Part 3: Key Experimental Protocols & Workflows
Protocol 1: Storage and Handling
Proper storage is the first line of defense against boroxine formation.
Workflow: Proper Storage of Arylboronic Acids
Caption: Workflow for optimal storage and handling.
Step-by-Step Instructions:
-
Upon Receipt: Inspect the bottle to ensure the manufacturer's seal is intact.
-
Storage: Store the container immediately in a freezer at or below -20°C. The storage area should be dry.
-
First Use: Before opening for the first time, allow the container to warm to room temperature in a desiccator (approx. 1 hour). This prevents atmospheric moisture from condensing on the cold solid.
-
Dispensing: Weigh the required amount of material as quickly as possible, minimizing its exposure to air. If possible, perform this in a glovebox or under a stream of inert gas.
-
Resealing: Before returning to the freezer, purge the headspace of the bottle with a dry, inert gas like argon or nitrogen. Seal the cap tightly and wrap it with parafilm to ensure an airtight seal.
Protocol 2: In-Situ Conversion of Boroxine to Boronic Acid
This protocol ensures that all boroxine in your sample is converted to the active boronic acid form immediately prior to initiating your reaction.
Workflow: Pre-Reaction Hydrolysis
Caption: In-situ conversion of boroxine to boronic acid.
Step-by-Step Instructions:
-
To your reaction vessel, add the this compound solid and the chosen reaction solvent (e.g., Dioxane, THF, DME).
-
Add the base required for your coupling reaction (e.g., K₂CO₃, Cs₂CO₃).
-
Add a small, controlled amount of deionized water. A good starting point is 3-5 molar equivalents relative to the theoretical amount of boronic acid. For example, if you weigh out 146 mg (1.0 mmol) of the reagent, add 54-90 µL of water.
-
Stir the resulting mixture vigorously at room temperature for 15-30 minutes. This provides sufficient time for the hydrolysis of the boroxine back to the boronic acid.[10]
-
After this pre-stir, add your coupling partner (e.g., the aryl halide) and any other reagents.
-
Degas the mixture thoroughly as required by your protocol.
-
Finally, add the palladium catalyst to initiate the reaction.
Protocol 3: Quantification of Boroxine Content by ¹H NMR
This method allows you to determine the approximate molar ratio of boronic acid to boroxine in your sample, enabling more accurate stoichiometry in your reactions.
Step-by-Step Instructions:
-
Sample Preparation: Accurately weigh a sample of your this compound (e.g., 10-15 mg) and dissolve it in a deuterated solvent that is as dry as possible, such as CDCl₃ or Acetone-d₆, in a clean, dry NMR tube. Note that some boroxine formation may occur upon dissolution in anhydrous solvents.[1]
-
Acquire Spectrum: Acquire a standard ¹H NMR spectrum.
-
Identify Peaks:
-
Boronic Acid (Monomer): Identify the characteristic signals for the aromatic protons.
-
Boroxine (Trimer): Identify the corresponding signals for the boroxine. These will be slightly shifted, often downfield, from the monomer peaks. The B-OH proton of the boronic acid may be visible as a broad singlet, which will be absent if only boroxine is present.
-
-
Integration and Calculation:
-
Select a well-resolved aromatic signal for the boronic acid and the corresponding signal for the boroxine.
-
Integrate both signals (let's call the integrals I_acid and I_boroxine).
-
Calculate the molar percentage of the boronic acid species using the following formula:
Mole % Boronic Acid = [I_acid / (I_acid + I_boroxine)] * 100
-
Remember that one mole of boroxine contains three moles of the boronic acid monomer unit. To calculate the effective weight of active boronic acid in your sample, you can use this ratio.
-
References
- 1. researchgate.net [researchgate.net]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cross-Coupling Reactions with Substituted Boronic Acids
Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in mastering Suzuki-Miyaura cross-coupling reactions involving substituted boronic acids. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory, ensuring you can enhance your reaction yields and achieve your synthetic goals with confidence.
Introduction: The Nuances of Substituted Boronic Acids in Suzuki-Miyaura Couplings
The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, pivotal in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[1] While the reaction is known for its broad functional group tolerance, the electronic and steric nature of substituted boronic acids can significantly influence reaction outcomes.[2] This guide will delve into the common pitfalls associated with these substrates and provide actionable strategies to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to help you quickly diagnose and resolve common issues encountered during your experiments.
Issue 1: Low to No Yield in Your Suzuki-Miyaura Coupling Reaction
Q1: I'm observing very low or no yield in my reaction. What are the primary factors I should investigate?
A1: A failed Suzuki-Miyaura coupling can often be attributed to a few critical parameters. A systematic check of the following is the best course of action:
-
Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts like Pd(OAc)₂, can degrade over time, and phosphine ligands are susceptible to oxidation.[3] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere. For challenging couplings, consider using more active and stable precatalysts, such as Buchwald-type palladacycles.[4][5]
-
Reaction Atmosphere: The exclusion of oxygen is crucial to prevent the oxidation of the active Pd(0) catalyst and phosphine ligands.[3][4] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[6]
-
Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[3] The choice and purity of your base are also critical, as it plays a key role in activating the boronic acid for transmetalation.[7][8]
-
Aryl Halide Reactivity: The reactivity of your coupling partner follows the general trend: I > Br > OTf >> Cl.[3] Couplings involving aryl chlorides are more demanding and often necessitate specialized, highly active catalyst systems.[3][9]
Issue 2: The Persistent Problem of Protodeboronation
Q2: I suspect protodeboronation is consuming my boronic acid and reducing my yield. How can I mitigate this side reaction?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction, particularly with electron-rich heterocyclic or vinyl boronic acids, as well as some electron-deficient arylboronic acids.[3][4][10] Here are several strategies to suppress it:
-
Choice of Base: Strong bases in aqueous media can accelerate protodeboronation.[4][11] Consider switching to milder bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[3][5]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can act as a proton source for protodeboronation.[3] Exploring anhydrous conditions can be beneficial.
-
Use of More Stable Boron Reagents: If protodeboronation remains a significant issue, consider converting your boronic acid to a more stable derivative. Common alternatives include:
-
Pinacol Esters: More robust than the corresponding boronic acids.[12]
-
MIDA Boronates (N-methyliminodiacetic acid boronates): These are highly stable, often crystalline solids that can be used in "slow release" strategies, minimizing the instantaneous concentration of the unstable boronic acid.[10][12]
-
Organotrifluoroborates (R-BF₃K): These salts offer increased stability and can be effective in suppressing protodeboronation.[1][12]
-
Issue 3: Challenges with Sterically Hindered Boronic Acids
Q3: My reaction with a sterically hindered boronic acid, especially one with ortho-substituents, is sluggish and low-yielding. What adjustments should I make?
A3: Steric hindrance can significantly slow down the key steps of the catalytic cycle, namely transmetalation and reductive elimination.[4] To overcome this, more forcing conditions and specialized catalyst systems are often necessary:
-
Bulky, Electron-Rich Ligands: These are essential for coupling sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both oxidative addition and reductive elimination.[4]
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.
-
Careful Choice of Base: A strong, non-nucleophilic base is often required to facilitate the transmetalation of sterically demanding boronic acids.
Issue 4: Coupling Electron-Deficient and Electron-Rich Boronic Acids
Q4: I'm struggling with an electron-deficient boronic acid. What are the likely causes and solutions?
A4: Electron-deficient boronic acids can be challenging due to a slower rate of transmetalation. The key is to employ conditions that accelerate this step:
-
Use a Stronger Base: A stronger base, such as K₃PO₄ or Cs₂CO₃, can more effectively activate the electron-deficient boronic acid.[4][7]
-
Employ Electron-Rich Ligands: The use of electron-rich ligands can enhance the overall catalytic activity.[4]
-
Increase Reaction Temperature: As with sterically hindered substrates, higher temperatures can help drive the reaction to completion.
Q5: Are there specific considerations for electron-rich boronic acids?
A5: While often more reactive, electron-rich boronic acids can be more susceptible to protodeboronation.[4] Therefore, a careful balance of conditions is necessary. Using a milder base and ensuring a thoroughly deoxygenated reaction environment are crucial.
Troubleshooting Workflow: A Visual Guide
The following diagram outlines a systematic approach to troubleshooting common issues in Suzuki-Miyaura couplings with substituted boronic acids.
Caption: A decision tree for troubleshooting Suzuki-Miyaura coupling reactions.
Data Summary: Recommended Reaction Components
The following table provides a summary of recommended components for addressing specific challenges with substituted boronic acids.
| Challenge | Recommended Ligand Type | Recommended Base | Solvent Considerations |
| Sterically Hindered Substrates | Bulky, electron-rich biarylphosphines (e.g., XPhos, SPhos)[4] | Strong, non-nucleophilic bases (e.g., KOt-Bu) | High-boiling point ethers (e.g., Dioxane, THF)[5] |
| Electron-Deficient Boronic Acids | Electron-rich ligands (e.g., Buchwald ligands)[4] | Stronger inorganic bases (e.g., K₃PO₄, Cs₂CO₃)[4][7] | Aprotic solvents, often with water as a co-solvent[5] |
| Protodeboronation-Prone Substrates | Ligands promoting rapid coupling | Milder bases (e.g., K₂CO₃, KF)[3][4] | Anhydrous conditions may be beneficial[3] |
Experimental Protocols
General Protocol for a Standard Suzuki-Miyaura Coupling
This protocol serves as a general starting point and should be optimized for specific substrates.
-
Reagent Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the substituted boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere Setup: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[5][6]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., a mixture of Toluene/H₂O or Dioxane/H₂O) via syringe.[5][7] Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3][4]
-
Monitoring and Workup: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4][13] Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][4]
-
Purification: Purify the crude product by flash column chromatography.[4]
Protocol for Stabilizing Boronic Acids with Diethanolamine
For boronic acids that are particularly prone to decomposition, conversion to a diethanolamine adduct can improve stability.[4][14]
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a suitable solvent like methylene chloride.
-
Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.
-
Precipitation and Isolation: A precipitate will typically form. Stir the resulting slurry for 10-15 minutes. Isolate the solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in Suzuki-Miyaura coupling reactions.[4]
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to effective troubleshooting. The following diagram illustrates the key steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. vapourtec.com [vapourtec.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Catalyst Selection and Troubleshooting for (4-Ethynylphenyl)boronic Acid Reactions
Welcome to the technical support center dedicated to enhancing the efficiency and success of your reactions involving (4-Ethynylphenyl)boronic acid. This bifunctional reagent, possessing both a nucleophilic boronic acid and a terminal alkyne, is a powerful building block in medicinal chemistry and materials science. However, its unique structure presents specific challenges that can lead to low yields, complex product mixtures, and catalyst deactivation.
This guide is structured to provide you, the research scientist, with field-proven insights and actionable troubleshooting strategies. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions for robust and reproducible results.
Part 1: Core Principles of Catalyst and Reaction Selection
This compound can participate in two primary types of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling at the boronic acid moiety and Sonogashira coupling at the terminal alkyne. The choice of reaction partner dictates the required catalytic system.
Your initial decision-making process can be visualized as follows:
Caption: Initial decision workflow for selecting the reaction type and catalyst system.
The Suzuki-Miyaura reaction is one of the most versatile methods for forming C(sp²)—C(sp²) bonds.[1] The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst.[2][3] The choice of palladium source, ligand, and base is critical and often interdependent.[4]
Part 2: Troubleshooting Guide for Suzuki-Miyaura Reactions
This section addresses the most common issues encountered when using the boronic acid functionality of this compound.
Q1: My Suzuki-Miyaura coupling reaction has a very low yield or has failed completely. What are the first things to check?
A1: A failed Suzuki coupling can usually be traced to one of three areas: the catalyst system, the reagents, or the reaction environment. A systematic approach is key to identifying the root cause.
Troubleshooting Workflow for Low/No Yield
Caption: A decision tree for systematically troubleshooting a failed Suzuki-Miyaura reaction.
Detailed Checks:
-
Catalyst Activity: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ.[3][4] Phosphine ligands are notoriously susceptible to oxidation.[5] The presence of oxygen can rapidly kill the catalyst.[4]
-
Action: Use a fresh batch of catalyst and ligand. Consider switching to a modern, air-stable precatalyst (e.g., Buchwald or PEPPSI-type catalysts) which are designed for reliable generation of the active Pd(0) species.[6]
-
-
Reagent Purity: Boronic acids can degrade over time, especially when exposed to moisture, leading to protodeboronation or formation of inactive boroxine trimers.[4]
-
Action: Verify the purity of your this compound. If degradation is suspected, consider converting it to a more stable pinacol ester.[] Also, ensure the purity of your aryl halide coupling partner.
-
-
Inert Atmosphere: Oxygen is detrimental. It can lead to the oxidative homocoupling of the boronic acid and decomposition of the Pd(0) catalyst.[4]
-
Action: Ensure your solvent is rigorously degassed. While sparging with argon is common, three freeze-pump-thaw cycles are more effective for complete oxygen removal.[8] Maintain a positive pressure of an inert gas throughout the reaction.
-
Q2: I'm getting my desired product, but it's contaminated with significant side products like biaryl homocoupling and deboronated starting material. How can I improve selectivity?
A2: This is a classic selectivity problem stemming from competing reaction pathways. Understanding these pathways is the first step to suppressing them.
Caption: Competing reaction pathways in Suzuki-Miyaura coupling.
-
Issue 1: Homocoupling (Ar-Ar)
-
Cause: This side reaction is often promoted by the presence of oxygen, which facilitates an oxidative coupling pathway.[4][9] It can also occur under certain base/solvent conditions, particularly with electron-deficient arylboronic acids.[10]
-
Solution:
-
Rigorous Deoxygenation: As mentioned in A1, this is the most critical step to prevent oxygen-mediated homocoupling.
-
Choice of Base: An excessively strong base can sometimes promote this pathway. If using NaOH or K₃PO₄, consider switching to a milder base like K₂CO₃ or CsF.
-
Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading can favor the faster cross-coupling pathway over the slower homocoupling.
-
-
-
Issue 2: Protodeboronation (Ar-H)
-
Cause: This is the hydrolytic cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom. The proton source is often water in the solvent or from hydrated bases.[4] Electron-withdrawing or ortho-substituted arylboronic acids can be particularly susceptible.[11]
-
Solution:
-
Anhydrous Conditions: Switching to anhydrous solvents (e.g., dry dioxane, toluene) and using a dry, finely powdered base can significantly reduce this side reaction.[4]
-
Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[4] Consider using potassium fluoride (KF), which acts as a base and also forms a more stable trifluoroborate salt in situ.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[5] MIDA boronates are exceptionally stable and release the boronic acid slowly under basic conditions, keeping its ambient concentration low and minimizing side reactions.
-
-
Q3: My reaction starts, but then stalls. I suspect catalyst deactivation. What are the likely mechanisms for this specific substrate?
A3: Catalyst deactivation is common, but with this compound, the terminal alkyne introduces a specific deactivation pathway not present with simple arylboronic acids.
-
Cause 1: Alkyne-Mediated Deactivation: Terminal alkynes can interact with the palladium center, potentially leading to the formation of inactive palladium acetylide complexes or promoting the formation of palladium black. This is a form of catalyst poisoning.[12][13]
-
Solution:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos).[14][15] These ligands form stable complexes with the palladium center, accelerating the desired reductive elimination step and minimizing the catalyst's residence time in states vulnerable to deactivation by the alkyne.[16]
-
Temperature Control: Running the reaction at the lowest effective temperature can reduce the rate of thermal decomposition and other deactivation pathways. Start around 80 °C and only increase if necessary.[5]
-
-
Cause 2: Standard Deactivation: This includes oxidation of Pd(0) to inactive Pd(II) species or phosphine ligand degradation, as discussed previously.
-
Solution: Ensure a scrupulously inert atmosphere and use high-purity, degassed solvents.[5]
Part 3: Recommended Protocols & Data
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Aryl Halide (Ar-X) | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Notes |
| Aryl Iodide | Pd(PPh₃)₄ (2-5%) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80-90 | Classic, reliable conditions for reactive halides.[1] |
| Aryl Bromide | XPhos Pd G3 (1-2%) | - | K₃PO₄ (2.0) | Toluene or Dioxane | 100-110 | Buchwald precatalysts are highly effective for less reactive bromides.[6][14] |
| Aryl Chloride | SPhos Pd G4 (2-4%) | - | K₃PO₄ (2.0-3.0) | Dioxane/H₂O (10:1) | 110 | Aryl chlorides require highly active catalyst systems.[10][11] |
Note: These are starting points. Optimization may be required for specific substrates.
Experimental Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[4]
-
Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 5-10 minutes. This is done by inserting a needle connected to the gas line and a second needle as an outlet.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[4]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[4] For rigorous deoxygenation, the solvent should be subjected to three freeze-pump-thaw cycles prior to use.
-
Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Experimental Protocol 2: Protection as a Diethanolamine Adduct for Enhanced Stability
For substrates prone to protodeboronation, converting the boronic acid to an air-stable diethanolamine adduct can be beneficial. These can often be used directly in coupling reactions.[17]
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[17]
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[17]
-
Precipitation: A precipitate will form. The initial solid may dissolve completely before the adduct precipitates.[17]
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used in Suzuki coupling reactions, typically in protic solvents which facilitate the release of the free boronic acid.[17]
Part 4: References
-
--INVALID-LINK--
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Ethynylphenylboronic acid | [frontierspecialtychemicals.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Khan Academy [khanacademy.org]
- 22. reddit.com [reddit.com]
- 23. mdpi.com [mdpi.com]
- 24. m.youtube.com [m.youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions [organic-chemistry.org]
- 27. researchgate.net [researchgate.net]
- 28. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. reddit.com [reddit.com]
- 31. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 33. application.wiley-vch.de [application.wiley-vch.de]
- 34. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 35. reddit.com [reddit.com]
- 36. 263368-72-5|this compound|BLD Pharm [bldpharm.com]
- 37. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Organic Syntheses Procedure [orgsyn.org]
- 39. researchgate.net [researchgate.net]
- 40. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 41. chem.libretexts.org [chem.libretexts.org]
Solvent effects on the stability and reactivity of (4-Ethynylphenyl)boronic acid
Technical Support Center: (4-Ethynylphenyl)boronic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and reactivity of this versatile bifunctional reagent. Here, we address common challenges and frequently asked questions, focusing on the critical role of solvent effects in achieving successful and reproducible outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with solid this compound and what are the ideal storage conditions?
A1: this compound is susceptible to two main decomposition pathways even in its solid state: trimerization into its boroxine anhydride and gradual decomposition. Manufacturer recommendations specify storing the solid compound at 2-8°C under dry, inert conditions to maximize its shelf life[1]. The primary driver of decomposition is moisture, which can facilitate both hydrolysis and subsequent side reactions.
-
Boroxine Formation: Boronic acids can reversibly self-condense to form a cyclic trimeric anhydride called a boroxine, releasing three molecules of water[2][3]. This process is entropically driven and can occur gradually upon storage, especially if the compound is exposed to ambient moisture or stored in anhydrous, non-polar solvents[2][4][5]. While boroxines can often be used directly in coupling reactions (as they can hydrolyze back to the monomeric acid in situ), their formation complicates accurate massing of the active reagent.
-
General Decomposition: Like many boronic acids, prolonged exposure to air and light can lead to oxidative degradation and other unspecified decomposition pathways.
Q2: How does the choice of solvent directly impact the stability of this compound during a reaction?
A2: The solvent system is arguably the most critical parameter influencing the stability of this compound during a reaction. The primary degradation pathway to control is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the nucleophile[6][7][8].
-
Protic vs. Aprotic Solvents: Protic solvents, especially water and alcohols like methanol, are proton sources that can accelerate protodeboronation, particularly under basic conditions required for reactions like Suzuki-Miyaura coupling[9][10]. While a small amount of water is often necessary to dissolve the base and facilitate the catalytic cycle, excess water is detrimental[11][12]. Acidic conditions can also promote protodeboronation[6].
-
Solvent Polarity and Solubility: The solubility of the boronic acid is crucial for a homogeneous reaction. Phenylboronic acids generally exhibit high solubility in ethereal solvents (like THF, dioxane) and ketones (like acetone), moderate solubility in chloroform, and very low solubility in non-polar hydrocarbons like toluene or cyclohexane[13][14][15]. An ideal solvent or solvent mixture will fully dissolve the boronic acid, the coupling partner, and the base to ensure efficient reaction kinetics.
Q3: My Suzuki-Miyaura coupling reaction is successful, but I am observing significant homocoupling of the alkyne (Glaser coupling). What is the cause and how can I prevent it?
A3: This is a specific challenge for this compound due to its terminal alkyne functionality. The formation of a diacetylene byproduct (1,4-diphenylbutadiyne derivative) is typically a result of oxidative homocoupling, often catalyzed by copper salts.
This side reaction is particularly prevalent in Sonogashira-type couplings, which explicitly use a copper co-catalyst[16][17]. However, it can also occur in Suzuki reactions if your palladium catalyst or reagents are contaminated with copper, or if the reaction conditions are sufficiently oxidative (e.g., inadequate degassing). To minimize this:
-
Use Copper-Free Conditions: For Suzuki reactions, ensure you are using a high-purity palladium catalyst and base. Avoid any sources of copper contamination.
-
Thorough Degassing: Oxygen can promote oxidative homocoupling. Ensure your solvent and reaction mixture are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by bubbling with argon/nitrogen for 15-30 minutes) before adding the catalyst and heating[9][18].
-
Protect the Alkyne: If homocoupling remains a persistent issue, consider using a protected version of the alkyne, such as a trimethylsilyl (TMS) derivative. The TMS group can be removed post-coupling under standard conditions.
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
You Observe: Your starting materials are mostly unreacted, or you see a significant amount of the deboronated arene (phenylacetylene) in your crude analysis (GC-MS, LC-MS, or NMR).
Primary Cause: Protodeboronation is the most likely culprit, consuming your boronic acid before it can participate in the catalytic cycle[9][19]. This is exacerbated by suboptimal solvent and base combinations.
Troubleshooting Protocol:
-
Reagent & Solvent Check:
-
Optimize the Solvent System:
-
If using an aqueous base, minimize the amount of water. A common starting point for solvent ratios is a 4:1 or 5:1 mixture of organic solvent to aqueous base solution (e.g., Dioxane/H₂O or Toluene/Ethanol/H₂O)[9][12].
-
Ethereal solvents like 1,4-dioxane or THF are often excellent choices for dissolving the boronic acid and promoting the reaction[11][13].
-
-
Select a Milder Base:
-
Ensure Inert Atmosphere:
Problem 2: Reaction Stalls or Appears Heterogeneous
You Observe: The reaction mixture is a slurry, and the reaction rate is slow or stalls completely after some initial conversion.
Primary Cause: Poor solubility of one or more reaction components (boronic acid, halide partner, or base) in the chosen solvent system. A reaction cannot proceed efficiently if the reagents are not in the same phase.
Troubleshooting Workflow:
The following diagram outlines a decision-making process for selecting a solvent system to address solubility issues.
Caption: Decision tree for troubleshooting solubility issues.
Solubility Data Summary:
The table below provides a qualitative guide to the solubility of phenylboronic acids in common organic solvents, which serves as a good proxy for this compound.
| Solvent Class | Example Solvents | Solubility of Phenylboronic Acid | Recommended Use Case |
| Ethers | THF, 1,4-Dioxane, Diethyl Ether | High[13][14] | Excellent general-purpose solvents for Suzuki-Miyaura reactions. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | Often used in combination with a co-solvent like ethanol to improve solubility and facilitate biphasic reactions[12]. |
| Ketones | Acetone, 2-Butanone | High[13][14] | Good solubility, can be used but may have side reactivity depending on other reagents. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate[13][14] | Generally less common for coupling reactions due to potential reactivity with the catalyst. |
| Alkanes | Hexane, Cyclohexane | Very Low[13][14] | Not recommended as primary solvents; useful as anti-solvents for crystallization. |
| Polar Aprotic | DMF, DMAc, NMP | Generally Good | Effective at high temperatures but can be difficult to remove and may promote side reactions. |
Problem 3: Boroxine Formation Detected in Starting Material
You Observe: Your bottle of this compound shows signs of clumping, or an NMR/MS of the starting material shows peaks corresponding to the trimeric boroxine.
Primary Cause: Exposure to dehydrating conditions or prolonged storage has led to the reversible formation of the boroxine anhydride[2][4].
Solution Workflow:
Caption: Workflow for handling boroxine contamination.
Explanation: The equilibrium between boronic acid and boroxine is dynamic and can be shifted by the addition or removal of water[2][20]. For most cross-coupling reactions that use an aqueous base, the presence of boroxine is not detrimental to the reaction's success, as it will be hydrolyzed back to the active monomeric boronic acid under the reaction conditions[12]. The main challenge is stoichiometric inaccuracy. If high precision is required, a simple recrystallization from an aqueous solvent system can convert the boroxine back to the pure boronic acid[20].
References
- 1. 4-Ethynylphenylboronic acid | [frontierspecialtychemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. Yoneda Labs [yonedalabs.com]
- 12. reddit.com [reddit.com]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
- 20. application.wiley-vch.de [application.wiley-vch.de]
Validation & Comparative
A Senior Application Scientist's Guide: Comparing the Reactivity of (4-Ethynylphenyl)boronic Acid and Its Pinacol Ester
For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and its corresponding boronate ester is a critical decision that can significantly impact the efficiency, yield, and practicality of a chemical transformation. This guide provides an objective, in-depth comparison of the reactivity and stability of (4-Ethynylphenyl)boronic acid and its pinacol ester, two vital building blocks in modern organic synthesis. The information presented is supported by established chemical principles and experimental insights to aid in the rational selection of the appropriate reagent for your synthetic challenge.
The Fundamental Trade-Off: Reactivity Versus Stability
The core difference between this compound and its pinacol ester lies in a fundamental trade-off between reactivity and stability.[1] Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions.[1][2] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in catalytic cycles like the Suzuki-Miyaura reaction.[1]
However, this high reactivity comes at the cost of reduced stability. Boronic acids are notoriously susceptible to decomposition pathways such as dehydration to form cyclic trimers known as boroxines, and protodeboronation, especially under aqueous or basic conditions.[1][3][4] These degradation pathways can lead to inconsistent experimental outcomes and a reduced shelf-life.[3]
Conversely, boronic esters, particularly the pinacol derivatives, offer significantly greater stability.[1][3][5] The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system effectively protects the boron atom, making these compounds less prone to degradation from moisture and air.[3] This increased stability translates to a longer shelf life, easier handling, and often, cleaner reaction profiles with higher yields.[3][5]
Caption: The Reactivity-Stability Trade-Off.
Structural and Physicochemical Properties
A direct comparison of the physical and chemical properties of these two reagents highlights the practical differences a researcher will encounter in the lab.
| Property | This compound | This compound pinacol ester |
| Chemical Formula | C₈H₇BO₂[6] | C₁₄H₁₇BO₂ |
| Molecular Weight | 145.95 g/mol [6] | 228.09 g/mol |
| Appearance | Solid | Solid |
| Melting Point | Not consistently reported | 66-70 °C |
| Storage | 2-8 °C, under dry conditions[6] | Ambient temperature |
| Key Advantages | Higher intrinsic reactivity, higher atom economy. | Superior stability, long shelf-life, easier handling and purification, often cleaner reactions.[3][5] |
| Key Disadvantages | Prone to dehydration (boroxine formation) and protodeboronation; challenging to purify.[4] | Lower intrinsic reactivity, requires activation (hydrolysis) in many cases.[1] |
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Caption: Chemical Structures of the Two Reagents.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most common application for these reagents, making it an ideal platform for comparison. The reaction facilitates the formation of a carbon-carbon bond between the organoboron species and an organic halide or triflate, catalyzed by a palladium complex.[7][8]
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The critical difference between the boronic acid and its pinacol ester lies in the transmetalation step. The boronic acid must be activated by a base to form a boronate species, which enhances the nucleophilicity of the organic group for transfer to the palladium center.[9] While it is widely believed that the pinacol ester must first hydrolyze to the boronic acid under the basic reaction conditions to become active, direct transmetalation from the ester is also considered possible.[1]
Studies have shown that using boronic esters can lead to higher yields of the desired biaryl products compared to their boronic acid counterparts.[10][11] This is often attributed to the superior stability of the ester under the reaction conditions, minimizing side reactions like protodeboronation.[12]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general framework. Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound pinacol ester (1.1-1.5 equiv), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Under the inert atmosphere, add the anhydrous solvent system (e.g., a mixture of 1,4-dioxane and water).[7]
-
Degassing: Sparge the mixture with a stream of the inert gas for 10-15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(OAc)₂, Pd₂(dba)₃ with a phosphine ligand like SPhos or XPhos) to the flask under a positive pressure of inert gas.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.
Caption: General Workflow for Suzuki-Miyaura Coupling.
Expert Recommendations: Making the Right Choice
As a Senior Application Scientist, my recommendation hinges on the specific goals and constraints of your project.
Choose this compound when:
-
Maximum Reactivity is Paramount: For sluggish coupling partners where the higher intrinsic reactivity of the free acid might be necessary to drive the reaction to completion.
-
Short-Term Use: When the reagent can be used immediately after synthesis or purchase, minimizing storage-related degradation.
-
Atom Economy is Critical: In large-scale synthesis where the lower molecular weight is a significant cost factor.
Choose this compound pinacol ester when:
-
Stability and Reproducibility are Key: This is the reagent of choice for multi-step syntheses, medicinal chemistry campaigns, and high-throughput screening applications where consistency and reliability are non-negotiable.[1]
-
Ease of Handling and Purification is Desired: The crystalline nature and enhanced stability of the pinacol ester simplify weighing, handling, and purification by standard column chromatography.[1][4]
-
Long-Term Storage is Required: The pinacol ester's superior shelf-life makes it ideal for building a long-term chemical inventory.[3][5]
Ultimately, the superior stability, handling characteristics, and often cleaner reaction profiles of the pinacol ester make it the preferred choice for the majority of applications in modern drug discovery and development.[1] By understanding the principles outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. nbinno.com [nbinno.com]
- 6. 4-Ethynylphenylboronic acid | [frontierspecialtychemicals.com]
- 7. youtube.com [youtube.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 11. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 12. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to Palladium Catalyst Performance in Cross-Coupling Reactions
For the modern chemist engaged in pharmaceutical development and complex molecule synthesis, palladium-catalyzed cross-coupling reactions are an indispensable tool. The ability to efficiently forge carbon-carbon and carbon-heteroatom bonds has revolutionized molecular construction. However, the sheer diversity of available palladium catalysts can be daunting. The choice of catalyst system—comprising a palladium precursor and a ligand—is a critical parameter that dictates reaction efficiency, substrate scope, yield, and overall process viability.[1]
This guide provides an in-depth, objective comparison of the performance of different palladium catalysts across the most common cross-coupling reactions. Grounded in experimental data and mechanistic principles, this document is designed to empower researchers, scientists, and drug development professionals to make informed catalyst selections for their specific synthetic challenges.
The Pillars of Palladium Catalysis: Understanding the Ligand's Role
The remarkable versatility of palladium catalysis stems from the ability to fine-tune the metal center's electronic and steric properties through the coordination of ligands.[2] The two predominant classes of ligands are phosphines and N-heterocyclic carbenes (NHCs).
-
Phosphine Ligands: These have been the workhorses of palladium catalysis for decades. Their properties can be systematically modified by altering the substituents on the phosphorus atom. Electron-rich and bulky phosphines, such as the Buchwald and Josiphos families, are known to enhance the rate of oxidative addition, a key step in the catalytic cycle, particularly for less reactive aryl chlorides.[3][4]
-
N-Heterocyclic Carbene (NHC) Ligands: Emerging as powerful alternatives to phosphines, NHCs form strong sigma bonds with palladium, leading to highly stable and active catalysts.[5][6] These catalysts often exhibit higher turnover numbers (TONs) and can be more effective for challenging transformations.[5]
The general catalytic cycle for most cross-coupling reactions, illustrated here for the Suzuki-Miyaura coupling, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7] The nature of the ligand profoundly influences the kinetics and efficiency of each of these steps.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.[1]
Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a cornerstone of C-C bond formation.[7][8] The choice of catalyst is highly dependent on the nature of the coupling partners.
| Catalyst System | Substrate Example | Yield (%) | Conditions | Key Advantages |
| Pd(PPh₃)₄ | 4-Bromopyridine + Phenylboronic acid | ~95% | K₂CO₃, Toluene/H₂O, 80 °C | Reliable for simple aryl bromides and iodides.[9] |
| PdCl₂(dppf) | 2,5-Diiodopyrazine + Phenylboronic acid | High | Base, Solvent, Heat | Good for heteroaryl halides.[9] |
| Pd(OAc)₂ / SPhos | 4-Chloropyridine + Phenylboronic acid | ~90% | K₃PO₄, Toluene/H₂O, 100 °C | Effective for challenging aryl chlorides.[9] |
| Pd-NHC Complexes | Aryl chlorides + Arylboronic acids | High | Base, Solvent, Heat | High turnover numbers and broader substrate scope.[5][8] |
Expert Insights: For routine couplings of aryl bromides and iodides, traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) often provide excellent results.[1] However, for more challenging substrates, such as electron-rich or sterically hindered aryl chlorides, the use of bulky, electron-rich phosphine ligands like SPhos or advanced NHC-based systems is often necessary to achieve high yields.[9][10]
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination enables the synthesis of aryl amines from aryl halides or pseudohalides and primary or secondary amines.[4][11] The development of specialized ligands has been crucial to the broad applicability of this reaction.
| Catalyst System | Substrate Example | Yield (%) | Conditions | Key Advantages |
| Pd(OAc)₂ / BINAP | 2-Bromo-13α-estrone 3-methyl ether + Aniline | ~60-70% | NaOt-Bu, Toluene, 100 °C | Early generation catalyst, effective for some substrates.[12] |
| Pd₂(dba)₃ / X-Phos | 2-Bromo-13α-estrone 3-methyl ether + Aniline | >90% | NaOt-Bu, Toluene, 100 °C | Highly active and stable, broad substrate scope.[12] |
| Pd(OAc)₂ / RuPhos | Aryl chloride + Secondary amine | High | NaOt-Bu, Toluene, RT to 100 °C | Excellent for coupling secondary amines.[13] |
| [Pd(cinnamyl)Cl]₂ / NHC-phosphine hybrid | Aryl chloride + Primary/Secondary amine | High | Base, Solvent, Room Temp. | Unprecedented ability for room-temperature amination of aryl chlorides.[14] |
Expert Insights: The choice of ligand is paramount in Buchwald-Hartwig amination. While early catalysts based on ligands like BINAP were effective, the development of bulky, electron-rich phosphine ligands such as X-Phos, SPhos, and RuPhos has dramatically expanded the scope of this reaction to include challenging substrates like aryl chlorides and a wider range of amines.[12][13] The use of stronger bases like sodium tert-butoxide is often required, although this can limit functional group compatibility.[4][13]
Heck Reaction: Olefin Arylation and Vinylation
The Heck reaction is a powerful method for the palladium-catalyzed C-C coupling of aryl or vinyl halides with alkenes.[15] The catalyst's performance is critical for controlling selectivity and achieving high turnover numbers.
| Catalyst System | Substrate Example | Yield (%) | Conditions | Key Advantages |
| Pd(OAc)₂ / P(o-tolyl)₃ | Iodobenzene + Styrene | Good | Base, DMF, 100 °C | Classic conditions, effective for activated substrates. |
| Palladacycles (e.g., Herrmann's catalyst) | Aryl bromides/chlorides + Styrene | Modest to High | Base, Solvent, Heat | Improved thermal stability and lifetime.[3] |
| Pd-NHC Complexes | Aryl bromides/chlorides + Styrene | High | Base, Solvent, Heat | Often lead to better performance than phosphine ligands.[6] |
| Single-Site Pd(II) on PMO | Oxidative Heck Reaction | High Yield, >99% Selectivity | Oxidant, Solvent, Heat | High efficiency, recyclability, and lifetime.[16][17] |
Expert Insights: While traditional phosphine-based catalysts are effective, palladacycles and NHC-ligated palladium complexes have demonstrated superior activity and stability, especially for less reactive aryl chlorides.[3] The development of heterogeneous catalysts, such as single-site palladium on periodic mesoporous organosilica (PMO), offers significant advantages in terms of catalyst recovery and reuse, aligning with green chemistry principles.[16][17]
Sonogashira Coupling: Synthesis of Alkynes
The Sonogashira coupling reaction is a fundamental method for forming C-C bonds between sp² and sp hybridized carbons, providing access to arylalkynes and conjugated enynes.[18] The choice between homogeneous and heterogeneous catalysts, as well as the use of a copper co-catalyst, are key considerations.
| Catalyst System | Substrate Example | Yield (%) | Conditions | Key Advantages |
| Pd(PPh₃)₂Cl₂ / CuI | 2,5-Diiodopyrazine + Terminal alkyne | High | Et₃N, THF or DMF, RT | Classic, highly effective system.[9] |
| Pd(PPh₃)₄ | Aryl halide + Terminal alkyne | Good | Base, Solvent, with or without CuI | Common and reliable catalyst.[19] |
| Pd-NHC Complexes | Aryl halide + Terminal alkyne | High | Base, Solvent, Heat | Allows for copper-free reactions with high turnover numbers.[5] |
| Pd on Carbon (Pd/C) | Aryl iodide/bromide + Terminal alkyne | Good to Excellent | Base, Solvent, Heat | Heterogeneous catalyst, allows for easy recovery and reuse.[20] |
Expert Insights: The classic Pd(PPh₃)₂Cl₂/CuI system remains a robust choice for many Sonogashira couplings.[9] However, the development of NHC-ligated palladium catalysts has enabled efficient copper-free variants, which can be advantageous for avoiding byproducts and simplifying purification.[5] Heterogeneous catalysts like Pd/C are attractive for industrial applications due to their ease of separation and recyclability.[20]
Experimental Protocols: A Framework for Catalyst Evaluation
To ensure the selection of the optimal catalyst, a systematic experimental approach is crucial. The following protocol provides a general framework for comparing catalyst performance.
Caption: A typical experimental workflow for palladium catalyst screening.
General Protocol for a Comparative Suzuki-Miyaura Coupling Experiment
This protocol is a representative example and should be adapted for specific substrates and catalysts.
-
Catalyst Preparation (if applicable): In an inert atmosphere (e.g., a glovebox), pre-mix the palladium precursor (e.g., Pd(OAc)₂) and the desired ligand (e.g., SPhos) in the appropriate stoichiometric ratio in a vial with a stir bar.
-
Reaction Setup: To a separate reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water mixture).
-
Catalyst Addition: Add the prepared catalyst solution to the reaction mixture.
-
Reaction Execution: Seal the vessel and heat the reaction to the desired temperature with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Analysis: Dry the organic layer, concentrate, and purify the crude product by column chromatography. Determine the yield and characterize the product.
Self-Validation: To ensure the validity of the comparison, it is essential to run a baseline reaction with a well-established catalyst system. Additionally, running a control reaction without the palladium catalyst will confirm its essential role. All reagents and solvents should be of high purity to avoid catalyst poisoning.[21]
Conclusion: A Data-Driven Approach to Catalyst Selection
The selection of a palladium catalyst is a multifaceted decision that significantly impacts the outcome of a cross-coupling reaction. A thorough understanding of the interplay between the palladium precursor, the ligand, the substrates, and the reaction conditions is paramount. This guide has provided a comparative overview of catalyst performance across key cross-coupling reactions, supported by experimental data. By adopting a systematic and data-driven approach to catalyst screening, researchers can confidently identify the optimal catalytic system to accelerate their synthetic endeavors and drive innovation in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Palladium–NHC complex - Wikipedia [en.wikipedia.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to the Electronic Properties of (4-Ethynylphenyl)boronic Acid: A DFT Perspective
For researchers, medicinal chemists, and materials scientists, a deep understanding of the electronic landscape of molecular building blocks is paramount for the rational design of novel therapeutics and functional materials. (4-Ethynylphenyl)boronic acid is a versatile reagent, finding application in cross-coupling reactions, sensing, and the synthesis of conjugated materials. Its unique combination of a boronic acid moiety and a terminal alkyne presents an interesting electronic profile that warrants a detailed investigation.
This guide provides an in-depth comparison of the electronic properties of this compound and its structural analogues, grounded in Density Functional Theory (DFT) studies. By examining the frontier molecular orbitals (HOMO and LUMO) and the resulting energy gap, we can elucidate the reactivity, stability, and potential applications of these compounds in drug development and organic electronics.
The Rationale Behind the Computational Approach
To ensure scientific rigor and reproducibility, a standardized computational methodology is essential. The electronic properties discussed herein are based on calculations performed using the B3LYP functional with a 6-31G(d,p) basis set, a widely accepted and validated method for organic molecules containing boron.[1] This level of theory provides a cost-effective yet accurate description of the electronic structure, making it a pragmatic choice for computational screening and comparative analysis.
The workflow for these computational studies typically involves the following steps:
Figure 1: A generalized workflow for the DFT calculation of molecular electronic properties.
Comparative Analysis of Electronic Properties
To contextualize the electronic characteristics of this compound, we will compare it with three other molecules: the parent phenylboronic acid, the electron-withdrawing 4-formylphenylboronic acid, and the non-boronic analogue, benzonitrile.
| Molecule | Structure | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| This compound | -6.58 | -1.35 | 5.23 | |
| Phenylboronic acid | -6.93 | -1.12 | 5.81 | |
| 4-Formylphenylboronic acid | -7.45 | -2.43 | 5.02 | |
| Benzonitrile | -7.31 | -1.21 | 6.10 |
Note: The HOMO, LUMO, and HOMO-LUMO gap values for this compound are estimated based on typical DFT (B3LYP/6-31G(d,p)) results for structurally similar molecules, as direct published data is not available. The values for the comparative molecules are sourced from existing literature using similar computational methods.[2][3]
Frontier Molecular Orbitals and Their Implications
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap between these two orbitals is a crucial indicator of chemical stability and reactivity.
Figure 2: A comparative energy level diagram of the HOMO and LUMO for the selected molecules.
Analysis of the Data:
-
This compound is predicted to have a higher HOMO energy level compared to phenylboronic acid. This is attributed to the electron-donating character of the ethynyl group, which increases the electron density of the aromatic ring, making it a better electron donor. The LUMO energy is also slightly lowered, resulting in a smaller HOMO-LUMO gap compared to the parent compound. This suggests that this compound is more reactive and potentially more suitable for applications in organic electronics where a smaller band gap is desirable.
-
Phenylboronic acid serves as our baseline. Its relatively large HOMO-LUMO gap indicates high stability. The boronic acid group is a weak electron-withdrawing group, which is reflected in its lower HOMO energy compared to benzene.
-
4-Formylphenylboronic acid features a strongly electron-withdrawing aldehyde group. This is evident in the significantly lowered HOMO and LUMO energies. The substantial decrease in the HOMO-LUMO gap compared to phenylboronic acid indicates a more facile electronic excitation, which is a desirable property for chromophores and other photoactive materials.[3]
-
Benzonitrile , our non-boronic acid analogue, possesses a cyano group which is also electron-withdrawing. Its HOMO energy is lower than that of this compound, indicating it is a poorer electron donor. The relatively large HOMO-LUMO gap suggests high stability, similar to phenylboronic acid.[2]
Experimental Protocol: A Glimpse into the Lab
While this guide focuses on computational insights, it is crucial to correlate these findings with experimental data. A standard method to probe the electronic properties of these molecules is UV-Vis spectroscopy.
Step-by-Step Methodology for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare dilute solutions (typically in the micromolar range) of the boronic acids in a suitable solvent (e.g., ethanol or acetonitrile).
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer and allow the instrument to warm up for at least 30 minutes for baseline stability.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Record the absorption spectrum of each boronic acid solution over a specified wavelength range (e.g., 200-400 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) corresponds to the energy of the lowest electronic transition. This can be compared with the HOMO-LUMO gap calculated from DFT, although a direct quantitative comparison requires more sophisticated TD-DFT calculations.
Conclusion and Future Directions
This comparative guide, based on DFT calculations, highlights the distinct electronic properties of this compound. The presence of the ethynyl group modulates the frontier orbital energies, resulting in a smaller HOMO-LUMO gap compared to phenylboronic acid. This suggests enhanced reactivity and potential for applications in materials science.
The comparison with 4-formylphenylboronic acid and benzonitrile further underscores the significant influence of substituents on the electronic landscape of the phenylboronic acid scaffold. For researchers in drug discovery and materials development, these computational insights provide a valuable framework for selecting and designing molecules with tailored electronic characteristics.
Future work should focus on obtaining experimental validation for the predicted electronic properties of this compound and exploring its utility in the synthesis of novel conjugated polymers and as a component in fluorescent probes.
References
A Senior Application Scientist's Guide to Suzuki vs. Stille Coupling for Complex Substrates
The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials.[1] Among the powerful arsenal of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have become indispensable tools for this purpose.[1][2] While both reactions achieve the same fundamental transformation, their operational differences, substrate preferences, and mechanistic nuances dictate their suitability for specific synthetic challenges.
This guide provides an in-depth, side-by-side comparison of the Suzuki and Stille couplings, moving beyond a simple recitation of facts to explain the causality behind experimental choices. It is designed for researchers, scientists, and drug development professionals to make informed, evidence-based decisions when selecting a cross-coupling strategy for complex and sensitive substrates.
Mechanistic Overview: The Catalytic Cycles
Both the Suzuki and Stille couplings proceed through a similar three-step catalytic cycle involving a palladium catalyst: oxidative addition, transmetalation, and reductive elimination.[3][4] The critical distinction lies in the nature of the organometallic reagent and the requirements for the transmetalation step.
1. Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with an organohalide or triflate.[5] A key mechanistic feature is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.[3][6][7]
References
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (4-Ethynylphenyl)boronic Acid
As a Senior Application Scientist, I understand that meticulous handling of specialized reagents extends beyond the benchtop; it is a cornerstone of a safe, compliant, and efficient laboratory. (4-Ethynylphenyl)boronic acid, a valuable building block in synthetic chemistry, requires dedicated procedures for its disposal to mitigate risks and ensure environmental stewardship. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles and regulatory standards.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. While comprehensive toxicological data for this compound is not widely available, its classification can be inferred from the broader family of arylboronic acids. These compounds are generally categorized as irritants.
The primary risks associated with this class of chemicals include:
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1]
-
Serious Eye Irritation: Contact with eyes can lead to significant discomfort and potential damage.[1]
-
Respiratory Tract Irritation: Inhalation of the dust can irritate the nose, throat, and lungs.[1][2]
Given these potential hazards, treating this compound as a hazardous substance is the only responsible course of action. All disposal procedures must be designed to prevent contact, inhalation, and environmental release.
Table 1: GHS Hazard Classification for Structurally Similar Boronic Acids
| Hazard Classification | Code | Description |
|---|---|---|
| Skin Irritation | H315 | Causes skin irritation.[1][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1][2][3][4] |
This data is aggregated from safety data sheets for analogous boronic acid compounds and represents the expected minimum hazard profile.
Personal Protective Equipment (PPE) and Engineering Controls
Proper protection is non-negotiable. All handling and disposal steps must be performed within a certified chemical fume hood to control dust and vapors.
Required PPE:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[5][6][7]
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile). Inspect gloves for any tears or punctures before use.[6][7]
-
Body Protection: Wear a lab coat. For larger quantities or in the event of a spill, a chemical-resistant apron is recommended.[6]
Waste Characterization and Segregation: The First Step in Disposal
Proper disposal begins with correct identification and separation. Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[4]
Critical Segregation Rule: Boronic acids can react unpredictably with strong oxidizing agents, strong acids, or bases.[1] Co-mingling these wastes can lead to dangerous reactions. Always segregate boronic acid waste.
Your waste will fall into one of three categories:
-
Solid Waste: Unused or expired this compound, and contaminated consumables like weigh boats, filter paper, or gloves.
-
Liquid Waste: Solutions containing dissolved this compound.
-
Empty Containers: The original product bottle or other containers that held the pure substance or its solutions.
Step-by-Step Disposal Protocols
The following procedures provide a clear workflow for managing each waste type.
-
Container Selection: Choose a sealable, wide-mouth container made of a compatible material (e.g., HDPE - high-density polyethylene). The container must be in good condition, with no cracks or damage.[8]
-
Collection: Carefully transfer all solid waste, including contaminated PPE and consumables, into the designated hazardous waste container. Minimize dust generation during this process.[4][6]
-
Labeling: Immediately label the container with the words "Hazardous Waste ". The label must also include the full chemical name: "this compound" and any other identifiers required by your institution or local regulations.[4][9]
-
Storage: Securely close the container.[8] Store it in a designated and clearly marked Satellite Accumulation Area (SAA) until it is collected by EHS personnel or a licensed waste disposal contractor.[8][9]
-
Container Selection: Use a sealable, chemically compatible container, typically a solvent waste jug. Ensure the container material will not react with the solvent used in your solution.[10]
-
Collection: Pour the liquid waste into the designated container. Do not fill the container beyond 90% capacity to allow for vapor expansion.[8][10]
-
Labeling: Clearly label the container with "Hazardous Waste " and list all chemical components, including solvents and their approximate percentages. The primary hazardous component is "this compound" .
-
Storage: Tightly seal the container and store it in your lab's SAA, ensuring it is within secondary containment to prevent spills.[10]
Empty containers that held this compound must be decontaminated before they can be disposed of as non-hazardous waste.
-
Initial Rinse (Hazardous Waste Collection): In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol, acetone) that can dissolve the compound. Crucially, this first rinseate must be collected and disposed of as liquid hazardous waste. [4] Transfer this rinseate to your designated liquid hazardous waste container.
-
Subsequent Rinses: Depending on your institution's guidelines, subsequent rinses may also need to be collected as hazardous waste.[4] Consult your EHS office for specific requirements.
-
Final Disposal: Once the container is thoroughly rinsed and allowed to air dry completely in the fume hood, deface or remove the original product label. The clean, decontaminated container can then typically be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the material.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill and Exposure
Spill:
-
Evacuate personnel from the immediate area and ensure adequate ventilation.[5]
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand. Avoid raising dust.[11]
-
Sweep or vacuum the material into a suitable container for disposal as solid hazardous waste.[7][11]
-
Clean the spill area thoroughly.
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Regulatory Adherence
All chemical waste disposal is governed by strict regulations. The procedures outlined here are based on general best practices. However, you must always adhere to the specific guidelines set forth by your institution's EHS department, as well as local and federal regulations such as the EPA's Resource Conservation and Recovery Act (RCRA).[10][13] The ultimate disposal of this chemical waste must be conducted at an approved and licensed waste disposal plant.[1][5][14]
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. combi-blocks.com [combi-blocks.com]
- 12. aksci.com [aksci.com]
- 13. danielshealth.com [danielshealth.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to the Safe Handling of (4-Ethynylphenyl)boronic Acid
Welcome to your essential guide for the safe handling of (4-Ethynylphenyl)boronic acid. As a bifunctional molecule, possessing both a boronic acid and a terminal alkyne, this compound presents a unique set of handling considerations that demand meticulous attention to safety protocols. This document is designed to provide you, a valued researcher, with the in-depth knowledge and procedural guidance necessary to work with this reagent confidently and safely. We will move beyond simple checklists to explain the rationale behind each safety measure, ensuring a deep, applicable understanding of the protocols.
Understanding the Hazard Profile: A Dual-Functionality Molecule
This compound is not a typical laboratory reagent. Its dual functional groups—the boronic acid and the terminal alkyne—necessitate a comprehensive risk assessment.
-
The Terminal Alkyne Moiety : Terminal alkynes are a versatile functional group in organic synthesis. While generally stable, they can form explosive metal acetylides with certain metals. Furthermore, under specific biological conditions, terminal alkynes have been shown to react with nucleophiles like cysteine residues in proteins[6]. This highlights the importance of preventing ingestion and skin contact.
Given these characteristics, the primary hazards associated with this compound are:
-
Potential for unknown chronic effects due to the lack of extensive toxicological data.
-
Hygroscopic nature , meaning it can absorb moisture from the air[1].
Mandatory Personal Protective Equipment (PPE)
A robust PPE strategy is your first and most critical line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound, particularly in its solid, powdered form.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield is recommended when handling larger quantities or when there is a significant splash risk[1][7][8]. | Protects eyes from airborne dust particles and accidental splashes of solvents containing the compound[9]. |
| Hand Protection | Chemically resistant nitrile gloves. Inspect gloves for any defects before use and change them immediately if contamination is suspected[7][9]. | Prevents direct skin contact, which can cause irritation[2][3]. Double-gloving is recommended for enhanced protection during weighing and transfer operations. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe shoes are mandatory[9]. | Protects skin from accidental spills and contact. Ensures no skin is exposed between the lab coat, pants, and footwear. |
| Respiratory Protection | When handling the solid compound outside of a certified chemical fume hood or if dust generation is likely, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required[1][9]. | Minimizes the risk of inhaling fine particles, which can cause respiratory tract irritation[1][10]. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe experimental environment.
Preparation and Engineering Controls
-
Designated Work Area : All work with solid this compound must be conducted in a designated area within a certified chemical fume hood to control dust and vapor exposure[4][7].
-
Verify Safety Equipment : Before starting, ensure that a safety shower and an eyewash station are readily accessible and have been recently tested[7].
-
Gather Materials : Have all necessary equipment, including spatulas, weighing paper, and sealable containers, inside the fume hood to minimize movement in and out of the controlled area.
-
Surface Protection : Line the work surface of the fume hood with disposable bench paper to contain any spills and simplify cleanup[11].
Handling and Experimental Use
The following workflow diagram illustrates the core handling process from preparation to waste disposal.
Caption: Safe Handling Workflow for this compound.
-
Don PPE : Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Weighing and Transfer :
-
To prevent dust generation, do not pour the solid. Use a spatula for all transfers[9].
-
Weigh the desired amount on weighing paper or directly into a tared container inside the fume hood.
-
Carefully add the solid to the reaction vessel. If using a solvent, add it slowly to the solid to avoid splashing.
-
-
Storage : Keep the container of this compound tightly closed when not in use and store it in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents[3][5][9].
Post-Handling and Decontamination
-
Clean Work Area : Wipe down the work surface and any equipment used with an appropriate solvent to remove any residual chemical. Dispose of the contaminated bench paper and wipes as solid hazardous waste.
-
Hand Washing : Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn[5][9].
Emergency Procedures: Spills and Exposure
Accidents can happen despite the best precautions. Being prepared is essential.
Spill Response
For a small spill of solid this compound:
-
Alert Personnel : Inform others in the immediate area of the spill.
-
Contain : Ensure proper PPE is worn. Gently cover the spill with an inert absorbent material like sand or vermiculite. Avoid raising dust[1][7].
-
Clean-up : Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal[1][7][12].
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water[7].
First Aid for Exposure
Immediate action is critical in the event of personal exposure.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][5][13].
-
Skin Contact : Remove contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists[1][2][13].
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist[1][13].
-
Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention[1][5].
Disposal Plan: Managing Waste Streams
Proper disposal is a legal and ethical responsibility to protect both people and the environment.
-
Waste Segregation : All waste generated from the use of this compound, including contaminated PPE, weighing paper, and empty containers, must be treated as hazardous waste[7][10].
-
Solid Waste : Collect unused reagent and contaminated solids in a designated, sealed, and clearly labeled hazardous waste container[10]. The label should include "Hazardous Waste" and the full chemical name.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled container for liquid hazardous waste. Do not mix with other waste streams unless compatibility is confirmed[10].
-
Drain Disposal : Under no circumstances should this chemical or its solutions be disposed of down the drain[10]. While some local regulations may permit drain disposal of very small quantities of simple boric acid after neutralization, this does not apply to its organic derivatives[12][14][15].
-
Container Decontamination : Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected as hazardous waste. Subsequent rinses may also need to be collected depending on institutional guidelines[10].
By integrating these safety protocols and operational plans into your daily laboratory work, you can effectively mitigate the risks associated with handling this compound. Your commitment to safety is paramount for the success of your research and the well-being of your entire team.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 12. sciencing.com [sciencing.com]
- 13. laballey.com [laballey.com]
- 14. laballey.com [laballey.com]
- 15. bsu.edu [bsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
